Product packaging for Butylparaben-13C6(Cat. No.:CAS No. 1416711-53-9)

Butylparaben-13C6

Cat. No.: B590557
CAS No.: 1416711-53-9
M. Wt: 200.18 g/mol
InChI Key: QFOHBWFCKVYLES-PXKSRZEUSA-N
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Description

Butyl Paraben-13C6 is a stable isotope-labeled analog of butylparaben, where six carbon atoms in the benzene ring are replaced with the Carbon-13 (13C) isotope . This compound is specifically designed for use in scientific research as a quantitative internal standard . The primary application of Butyl Paraben-13C6 is in advanced analytical chemistry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable the precise and accurate measurement of unlabeled butylparaben and its metabolites in complex biological and environmental samples . Butylparaben, the parent compound, is an ester of p-hydroxybenzoic acid widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and processed foods . Its widespread presence has raised scientific interest in its potential endocrine-disrupting effects and toxicology . Research indicates that butylparaben can be absorbed into the human body and has been measured in maternal and fetal tissues . In vitro studies suggest that butylparaben can promote apoptosis in human trophoblast cells through mechanisms involving increased oxidative stress and endoplasmic reticulum stress, which may pose risks to early placental development . Pharmacokinetic studies show that after absorption, parabens are rapidly metabolized, primarily to p-hydroxybenzoic acid and its conjugates, with the rate of excretion decreasing as the molecular weight of the ester increases . Using Butyl Paraben-13C6 as an internal standard corrects for analyte loss during sample preparation and matrix effects during instrument analysis, which is crucial for reliable exposure assessment and metabolism studies . This high-purity compound is an essential tool for researchers investigating human exposure biomarkers, environmental fate, and the metabolic pathways of parabens. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B590557 Butylparaben-13C6 CAS No. 1416711-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i4+1,5+1,6+1,7+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOHBWFCKVYLES-PXKSRZEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894091
Record name Butyl 4-hydroxybenzoate-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416711-53-9
Record name Butyl 4-hydroxybenzoate-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Butylparaben-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The second step of my research has yielded significant progress. I found several articles describing the use of Butylparaben-13C6 as an internal standard in LC-MS/MS methods for the quantification of parabens in various matrices, including human urine, personal care products, and environmental water samples. These articles provide valuable information for constructing a detailed experimental protocol.

Specifically, I have gathered information on:

  • Sample preparation techniques such as ultrasound-assisted emulsification microextraction (USAEME) and on-line solid phase extraction (SPE).

  • Chromatographic conditions, including the types of columns and mobile phases used.

  • Mass spectrometry parameters, including ionization modes (negative electrospray ionization) and detection modes (multiple reaction monitoring).

I also found a reference to the synthesis of 13C-labeled parabens using a two-step procedure involving a Houben-Hoesch reaction followed by a modified haloform reaction. This provides a basis for the synthesis section.

However, a significant gap remains. I have not yet found any specific studies that use Butylparaben or this compound to investigate a particular signaling pathway. The search results primarily focus on its role as an endocrine disruptor, which is a physiological effect rather than a specific intracellular signaling cascade. To fulfill the requirement of creating a Graphviz diagram of a signaling pathway, I will need to broaden my search to see if parabens, in general, have been shown to modulate any well-defined signaling pathways. If not, I will have to create a more general logical workflow diagram for its use as an internal standard, which is also a valid interpretation of the prompt's requirement for a logical relationship diagram.

Therefore, the next steps will focus on this remaining gap.I have successfully gathered a substantial amount of information. I have found details on the chemical properties of this compound, its primary application as an internal standard, and general methodologies for its use in LC-MS/MS analysis. I have also found information regarding the synthesis of labeled parabens.

Crucially, in this last step, I found several research articles detailing the effects of Butylparaben on specific signaling pathways, particularly the estrogen receptor (ER) signaling pathway and the PI3K/Akt pathway. This information is sufficient to create the mandatory Graphviz diagrams. I can now proceed to structure all the collected data into the required format, including the technical guide, tables, experimental protocols, and the Graphviz diagrams with their captions. I do not need further search actions.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a stable isotope-labeled form of Butylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. In this compound, six carbon atoms in the benzene ring are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling makes it an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry. Its identical chemical properties to the unlabeled Butylparaben, but distinct mass, allow for precise and accurate quantification of Butylparaben in complex matrices. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, detailed experimental protocols for its use, and its role in studying biological signaling pathways.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below, alongside the properties of its unlabeled counterpart for comparison.

PropertyThis compoundButylparaben
Synonyms Butyl 4-hydroxybenzoate-(ring-13C6), Butyl parahydroxybenzoate-13C6Butyl 4-hydroxybenzoate, Butylparaben
CAS Number 1416711-53-9[1][2]94-26-8[2][3]
Molecular Formula ¹³C₆C₅H₁₄O₃[2]C₁₁H₁₄O₃[3]
Molecular Weight 200.18 g/mol [1][2]194.23 g/mol [3]
Appearance White to off-white solidColorless crystals or a white crystalline powder[4]
Purity Typically >95% (by HPLC)[2]Varies by grade
Storage 2-8°C[5]Room temperature

Synthesis of this compound

The synthesis of ¹³C-labeled parabens, including this compound, can be achieved through a two-step procedure starting from commercially available ¹³C-labeled phenol. The general synthetic route involves:

  • Houben-Hoesch Reaction: The ¹³C-labeled phenol undergoes acylation with trichloroacetonitrile.

  • Modified Haloform Reaction: The resulting trichloromethyl ketone is then subjected to a modified haloform reaction to yield the corresponding ¹³C-labeled paraben.

This method allows for the specific placement of the ¹³C atoms within the benzene ring of the paraben molecule.

Experimental Protocols

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of parabens in various samples. Below are detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Parabens in Human Urine using LC-MS/MS

This protocol is adapted from methods developed for the analysis of parabens in biological matrices.

a. Sample Preparation (Ultrasound-Assisted Emulsification Microextraction - USAEME)

  • To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample.

  • Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

  • Add 50 µL of an appropriate extraction solvent (e.g., chloroform).

  • Vortex the mixture for 1 minute to create an emulsion.

  • Place the tube in an ultrasonic bath for 5 minutes.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the phases.

  • Carefully collect the organic phase (bottom layer) and transfer it to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over several minutes to elute the parabens.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Butylparaben: Monitor the transition from the precursor ion (m/z 193.1) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z 199.1) to the corresponding product ion. The specific product ions will need to be determined by direct infusion of the standards.

    • Quantification: The concentration of Butylparaben in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Butylparaben and a constant concentration of this compound.

Analysis of Parabens in Personal Care Products using GC-MS/MS

This protocol outlines a general procedure for the determination of parabens in cosmetic samples.

a. Sample Preparation

  • Weigh approximately 0.1 g of the personal care product into a centrifuge tube.

  • Add a known amount of this compound as an internal standard.

  • Add 5 mL of methanol and vortex for 2 minutes.

  • Sonicate the mixture for 15 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

b. GC-MS/MS Analysis

  • Gas Chromatography (GC):

    • Column: A suitable capillary column for paraben analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to separate the parabens.

    • Carrier Gas: Helium at a constant flow rate.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Butylparaben and this compound are monitored for quantification.

    • Quantification: Similar to the LC-MS/MS method, quantification is based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.

Signaling Pathways and Logical Relationships

Butylparaben is recognized as an endocrine-disrupting chemical (EDC), primarily due to its ability to interact with and modulate the activity of nuclear receptors, most notably the estrogen receptor (ER).[2][6][7][8] Its effects on cellular signaling are a key area of research for understanding its potential health impacts.

Estrogen Receptor Signaling Pathway

Butylparaben can act as a xenoestrogen, mimicking the effects of the natural hormone estradiol.[2][6] It binds to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[6][9] This binding can initiate a signaling cascade that leads to the transcription of estrogen-responsive genes, which can influence cell proliferation, differentiation, and other physiological processes.[2]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butylparaben Butylparaben ER Estrogen Receptor (ERα/ERβ) Butylparaben->ER HSP90 HSP90 ER->HSP90 ER_dimer ER Dimer ER->ER_dimer Dimerization ER_complex ER-HSP90 Complex ER_complex->ER Dissociation ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Transcription Transcription of Target Genes ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Butylparaben interaction with the estrogen receptor signaling pathway.

PI3K/Akt Signaling Pathway

Recent studies have also implicated Butylparaben in the modulation of other critical signaling pathways. For instance, Butylparaben has been shown to inhibit the activation of the PI3K/Akt pathway in human trophoblast cells, leading to apoptosis.[10] This pathway is crucial for cell survival, growth, and proliferation.

PI3K_Akt_Signaling_Pathway Butylparaben Butylparaben PI3K PI3K Butylparaben->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibition CellSurvival Cell Survival pAkt->CellSurvival

Caption: Butylparaben's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Workflow for Isotope Dilution Mass Spectrometry

The logical workflow for using this compound as an internal standard in a quantitative analytical experiment is a fundamental application.

IDMS_Workflow Sample Biological or Environmental Sample Spike Spike with known amount of This compound Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS or GC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (Peak Area Ratios) Analysis->Data Quantification Quantification against Calibration Curve Data->Quantification Result Concentration of Butylparaben Quantification->Result

Caption: Workflow for quantification using this compound as an internal standard.

Conclusion

This compound is an essential analytical tool for researchers and scientists in various fields, including environmental science, toxicology, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of Butylparaben. Furthermore, understanding the interactions of Butylparaben with key cellular signaling pathways is crucial for assessing its biological activity and potential risks as an endocrine disruptor. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for professionals working with this important labeled compound.

References

An In-depth Technical Guide to Butylparaben-13C6: Synthesis, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben-13C6 is the isotopically labeled form of Butylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. The incorporation of six carbon-13 atoms into the benzene ring of the molecule makes it an invaluable internal standard for quantitative analysis by mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, detailing its chemical structure, synthesis, analytical applications, and the biological pathways it can be used to investigate.

Chemical Structure and Properties

This compound is structurally identical to its unlabeled counterpart, with the exception of the six carbon atoms in the aromatic ring, which are the 13C isotope. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass shift, making it an ideal internal standard for accurate quantification in complex matrices.

Chemical Name: Butyl 4-hydroxybenzoate-(ring-13C6) CAS Number: 1416711-53-9 Molecular Formula: C₅¹³C₆H₁₄O₃ Molecular Weight: ~200.22 g/mol

Data Presentation

The following tables summarize key quantitative data related to the analysis and biological activity of butylparaben. This compound is primarily used as an internal standard to ensure the accuracy of these measurements.

Table 1: LC-MS/MS Parameters for the Analysis of Butylparaben using this compound Internal Standard
ParameterValue
Precursor Ion (m/z)193.1
Product Ion (m/z)92.1
Internal Standard Precursor Ion (m/z)199.1
Internal Standard Product Ion (m/z)98.1
Collision Energy (eV)27
Dwell Time (ms)100
Table 2: Estrogenic Activity of Butylparaben and its Metabolites
CompoundCell LineEC50 (µM)Reference
ButylparabenMCF-71.2[1]
3-hydroxy-n-butylparabenMCF-78.2[1]
2-hydroxy-iso-butylparabenMCF-72.2[1]
ButylparabenT47D>10[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of 13C-labeled 4-hydroxybenzoic acid followed by its esterification with butanol.

Step 1: Synthesis of 4-Hydroxybenzoic Acid-13C6

A common method for the synthesis of ring-labeled 4-hydroxybenzoic acid is through microbial production. Genetically engineered strains of Klebsiella pneumoniae can be used to produce specifically ring-labeled 4-hydroxybenzoic acid from isotopically labeled glucose (¹³C₆-glucose) in high yields[2].

Materials:

  • ¹³C₆-Glucose

  • Culture of recombinant Klebsiella pneumoniae 62-1 carrying the ubiC gene

  • Minimal salt medium

  • Appropriate antibiotics for plasmid maintenance

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Purification system (e.g., column chromatography)

Protocol:

  • Prepare a minimal salt medium containing ¹³C₆-glucose as the sole carbon source.

  • Inoculate the medium with the recombinant K. pneumoniae strain.

  • Culture the bacteria under optimal growth conditions (temperature, aeration) for a specified period to allow for the conversion of ¹³C₆-glucose to 4-hydroxybenzoic acid-13C6.

  • Monitor the production of 4-hydroxybenzoic acid-13C6 using a suitable analytical method (e.g., HPLC).

  • Once the production is maximized, harvest the culture broth.

  • Acidify the broth to protonate the 4-hydroxybenzoic acid.

  • Extract the 4-hydroxybenzoic acid-13C6 using an organic solvent like ethyl acetate.

  • Purify the extracted compound using column chromatography to obtain pure 4-hydroxybenzoic acid-13C6.

Step 2: Esterification of 4-Hydroxybenzoic Acid-13C6 with Butanol

The purified 4-hydroxybenzoic acid-13C6 is then esterified with butanol to yield this compound. This is a standard Fischer esterification reaction.

Materials:

  • 4-Hydroxybenzoic acid-13C6

  • n-Butanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Inert solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Protocol:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid-13C6 in an excess of n-butanol and an inert solvent like toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and excess butanol under reduced pressure to obtain crude this compound.

  • Purify the product by recrystallization or column chromatography.

Quantification of Butylparaben in Urine using LC-MS/MS with this compound as an Internal Standard

This protocol describes the analysis of butylparaben in human urine samples.

Materials:

  • Urine samples

  • This compound internal standard solution (in methanol)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium acetate buffer (pH 5.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile, and formic acid (LC-MS grade)

Protocol:

  • Sample Preparation and Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add 50 µL of this compound internal standard solution.

    • Add 500 µL of ammonium acetate buffer.

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for at least 4 hours to deconjugate the paraben metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the parabens with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Monitor the transitions specified in Table 1.

  • Quantification:

    • Calculate the concentration of butylparaben in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway of Butylparaben

Butylparaben is known to exhibit weak estrogenic activity by interacting with the estrogen receptor alpha (ERα). The following diagram illustrates the proposed signaling pathway.

Estrogenic_Signaling_of_Butylparaben cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butylparaben Butylparaben ERa_inactive Inactive ERα (bound to HSPs) Butylparaben->ERa_inactive Binds to ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization HSPs Heat Shock Proteins (HSPs) ERa_inactive->HSPs Releases ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Estrogenic signaling pathway of Butylparaben.
Experimental Workflow for Butylparaben Analysis

The following diagram outlines the typical workflow for the quantitative analysis of butylparaben in biological samples using this compound.

Butylparaben_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine) Spike_IS Spike with This compound Sample->Spike_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

References

Technical Guide to Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butylparaben-13C6, a stable isotope-labeled version of Butylparaben. This document covers its core technical data, synthesis, and primary applications, with a focus on its use in quantitative analytical methods.

Core Technical Data

This compound is the isotopically labeled form of Butylparaben, where the six carbon atoms of the benzene ring are replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Butylparaben in various matrices.

PropertyValueReferences
CAS Number 1416711-53-9[1][2][3][4]
Molecular Formula C₅¹³C₆H₁₄O₃[2][3]
Molecular Weight ~200.18 g/mol [1][2][3]
Synonyms Butyl 4-hydroxybenzoate-(ring-13C6), Butyl paraben-(ring-13C6), 4-Hydroxybenzoic acid-(ring-13C6) n-butyl ester[1][4][5]
Appearance White to off-white solid[6]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[5]
Storage Temperature 2-8°C or -20°C[2][5]
Primary Application Internal standard for quantitative analysis[6]

Synthesis of this compound

The synthesis of this compound follows the general principle of esterification. It is prepared by the reaction of 4-hydroxybenzoic acid-(ring-13C6) with 1-butanol in the presence of an acid catalyst, such as sulfuric acid. The unlabeled counterpart, Butylparaben, is produced industrially via this method.[7][8]

Synthesis_of_Butylparaben_13C6 cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product p_HBA_13C6 4-Hydroxybenzoic acid-(ring-13C6) Esterification Esterification p_HBA_13C6->Esterification Butanol 1-Butanol Butanol->Esterification Butylparaben_13C6 This compound Esterification->Butylparaben_13C6 H2SO4 H₂SO₄ H2SO4->Esterification  Acid Catalyst

Caption: Synthesis of this compound via esterification.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its chemical properties are nearly identical to the unlabeled Butylparaben, but its increased mass allows for clear differentiation in a mass spectrometer.

General Protocol for Quantification of Butylparaben in Cosmetic Samples using LC-MS/MS

This protocol outlines a general procedure for determining the concentration of Butylparaben in a cosmetic product.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic sample.

    • Perform a solvent extraction to isolate the parabens. A common solvent is ethanol or acetonitrile.

    • Spike the extract with a known concentration of this compound to serve as the internal standard.

    • The sample may require a purification step, such as solid-phase extraction (SPE), to remove matrix interferences that could suppress the analyte signal.[9]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • The liquid chromatography step separates Butylparaben from other components in the sample.

    • The mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both Butylparaben and this compound.

  • Data Analysis:

    • Quantify the amount of Butylparaben in the sample by comparing the peak area of the analyte to the peak area of the this compound internal standard.

    • The use of the stable isotope-labeled internal standard corrects for any sample loss during preparation and for variations in instrument response.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cosmetic Sample Extract Solvent Extraction Sample->Extract Spike Spike with This compound Purify Solid-Phase Extraction (SPE) Spike->Purify Extract->Spike LC_MS LC-MS/MS Analysis Purify->LC_MS Inject Quant Quantification LC_MS->Quant Generate Data Result Final Concentration Quant->Result Calculate

Caption: Workflow for quantifying Butylparaben using a labeled internal standard.

Biological Context of Unlabeled Butylparaben

While this compound is primarily used for analytical purposes, its unlabeled counterpart, Butylparaben, has been studied for its biological effects. Parabens are effective antimicrobial preservatives used in cosmetics, pharmaceuticals, and some foods.[7][8] However, some studies have investigated their potential as endocrine disruptors due to their ability to exhibit weak estrogenic activity.[10][11] Butylparaben has been shown to bind to estrogen receptors, though with a much lower affinity than estradiol.[12] The exact mechanism of paraben activity is not fully understood but is thought to involve the inhibition of DNA and RNA synthesis.[7] These biological considerations are important in the broader context of paraben safety assessments, for which accurate quantification using tools like this compound is essential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Weight of Butylparaben-13C6

This technical guide provides a detailed analysis of the molecular weight of this compound, an isotopically labeled form of the antimicrobial preservative Butylparaben. This compound is frequently utilized in scientific research, particularly in pharmacokinetic studies and as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is structurally identical to Butylparaben, with the exception that the six carbon atoms of the benzene ring have been substituted with the stable isotope Carbon-13. This isotopic labeling is crucial for its applications in mass spectrometry-based detection methods.

Chemical Structure and Formula

The chemical name for this compound is Butyl 4-hydroxybenzoate-(ring-13C6).[1] Its molecular formula is C₅¹³C₆H₁₄O₃.[2][3][4][5] This formula explicitly indicates the presence of five standard carbon atoms (predominantly ¹²C), six Carbon-13 atoms, fourteen hydrogen atoms, and three oxygen atoms.

Molecular Weight Determination

The molecular weight of a compound can be expressed in two primary ways: the monoisotopic mass and the average molecular weight. For isotopically labeled compounds, it is critical to distinguish between these two values.

Monoisotopic Mass

The monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant or specified isotope for each element. This value is particularly relevant in high-resolution mass spectrometry.

Average Molecular Weight

The average molecular weight is calculated using the weighted average of the atomic masses of the constituent elements, taking into account their natural isotopic abundance. However, for an isotopically enriched compound like this compound, the calculation is modified to reflect the specific isotopic composition. Several sources state the molecular weight of this compound to be approximately 200.18 g/mol .[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data pertaining to the molecular weight of this compound.

ParameterValueReference
Molecular Formula C₅¹³C₆H₁₄O₃[2][3][4][5]
Average Molecular Weight 200.18 g/mol [1][2][3][4][5]
Accurate Mass 200.11442332 Da[1]
CAS Number 1416711-53-9[2][3][4][5][6]

Detailed Methodologies for Molecular Weight Calculation

Monoisotopic Mass Calculation

The monoisotopic mass is calculated by summing the masses of the specific isotopes present in the molecule.

  • Mass of 5 ¹²C atoms: 5 x 12.000000 u = 60.000000 u

  • Mass of 6 ¹³C atoms: 6 x 13.003355 u = 78.020130 u[7][8]

  • Mass of 14 ¹H atoms: 14 x 1.007825 u = 14.109550 u[9]

  • Mass of 3 ¹⁶O atoms: 3 x 15.994915 u = 47.984745 u[10]

  • Total Monoisotopic Mass: 200.114425 u

This calculated value is in excellent agreement with the reported accurate mass of 200.11442332 Da.[1]

Average Molecular Weight Calculation

The average molecular weight is determined using the standard atomic weights of the elements, adjusted for the isotopic labeling.

  • Mass of 5 Carbon atoms (standard abundance): 5 x 12.011 u = 60.055 u

  • Mass of 6 ¹³C atoms: 6 x 13.003355 u = 78.020130 u[7][8]

  • Mass of 14 Hydrogen atoms (standard abundance): 14 x 1.008 u = 14.112 u[11]

  • Mass of 3 Oxygen atoms (standard abundance): 3 x 15.999 u = 47.997 u[12][13]

  • Total Average Molecular Weight: 200.18413 u

This calculated value is consistent with the commonly cited molecular weight of 200.18 g/mol .[1][2][3][4][5]

Visualization of Molecular Composition

The following diagram illustrates the elemental and isotopic composition of this compound.

Butylparaben_13C6_Composition Molecular Composition of this compound cluster_elements Elemental Composition cluster_isotopes Isotopic Specification Butylparaben_13C6 This compound (C5 13C6 H14 O3) C Carbon (C) Butylparaben_13C6->C H Hydrogen (H) Butylparaben_13C6->H O Oxygen (O) Butylparaben_13C6->O C12 5 x Carbon-12 C->C12 unlabeled C13 6 x Carbon-13 C->C13 labeled

Caption: Elemental and isotopic breakdown of this compound.

References

Synthesis of Butylparaben-¹³C₆: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Butylparaben-¹³C₆, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate replication and understanding in a research and development setting.

Introduction

Butylparaben (butyl 4-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] Its isotopically labeled analogue, Butylparaben-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, serves as an invaluable tool in analytical chemistry.[3] It is primarily used as an internal standard in quantitative mass spectrometry-based assays (LC-MS or GC-MS) for the accurate determination of butylparaben levels in various matrices.[3][4] The stable isotope labeling ensures that the physical and chemical properties of the standard are nearly identical to the analyte, but with a distinct mass, allowing for precise correction of matrix effects and extraction losses.[3]

This guide outlines the most common and practical synthetic approach to Butylparaben-¹³C₆, the Fischer-Speier esterification, as well as an alternative route employing the Houben-Hoesch reaction.

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing Butylparaben-¹³C₆ is the acid-catalyzed esterification of 4-hydroxybenzoic acid-¹³C₆ with 1-butanol.[1] This equilibrium-driven reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid, and the removal of water to drive the reaction to completion.[5][6]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification Workflow for the Synthesis of Butylparaben-¹³C₆ via Fischer Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis Start Combine 4-hydroxybenzoic acid-¹³C₆, 1-butanol, and H₂SO₄ in a round-bottom flask equipped with a Dean-Stark apparatus. Reflux Heat the mixture to reflux. Water is azeotropically removed. Start->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Dilute Dilute with an organic solvent (e.g., ethyl acetate). Cool->Dilute Wash_NaHCO3 Wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Dilute->Wash_NaHCO3 Wash_H2O Wash with water. Wash_NaHCO3->Wash_H2O Wash_Brine Wash with brine. Wash_H2O->Wash_Brine Dry Dry the organic layer over anhydrous Na₂SO₄. Wash_Brine->Dry Filter_Evaporate Filter and evaporate the solvent under reduced pressure. Dry->Filter_Evaporate Purify Purify the crude product by recrystallization or column chromatography. Filter_Evaporate->Purify Analyze Characterize the final product (NMR, MS, Purity). Purify->Analyze Final_Product Butylparaben-¹³C₆ Analyze->Final_Product

Caption: Synthetic workflow for Butylparaben-¹³C₆ via Fischer Esterification.

Detailed Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-hydroxybenzoic acid-¹³C₆ (5.0 g, 34.7 mmol).

    • Add 1-butanol (100 mL, an excess to serve as both reactant and solvent).

    • Carefully add concentrated sulfuric acid (0.5 mL) as the catalyst.

  • Reaction:

    • Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 5-8 hours.

    • Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter the drying agent and remove the excess 1-butanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Butylparaben-¹³C₆ as a white crystalline solid.

    • The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and isotopic enrichment. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Alternative Synthetic Route: Houben-Hoesch Reaction Approach

An alternative, though more complex, synthetic route for ¹³C-labeled parabens has been developed, which could be adapted for the synthesis of Butylparaben-¹³C₆.[7] This two-step procedure begins with commercially available ¹³C-labeled phenol.[7]

  • Step 1: Houben-Hoesch Reaction: Acylation of phenol-¹³C₆ with trichloroacetonitrile to form a trichloromethyl ketone intermediate. This reaction exhibits excellent regioselectivity for the para-substituted product.[7]

  • Step 2: Modified Haloform Reaction: The resulting ketone intermediate undergoes a modified haloform reaction with 1-butanol to yield the desired butyl ester.[7]

Experimental Workflow: Houben-Hoesch Approach

Houben_Hoesch Workflow for the Synthesis of Butylparaben-¹³C₆ via Houben-Hoesch Reaction cluster_0 Step 1: Houben-Hoesch Reaction cluster_1 Step 2: Modified Haloform Reaction cluster_2 Purification & Analysis Start_HH React Phenol-¹³C₆ with trichloroacetonitrile and a Lewis acid catalyst. Intermediate Formation of 2,2,2-trichloro-1- (4-hydroxy-¹³C₆-phenyl)ethan-1-one. Start_HH->Intermediate Start_Haloform React the trichloromethyl ketone intermediate with 1-butanol in the presence of a base. Intermediate->Start_Haloform Purify_HH Purify the final product. Start_Haloform->Purify_HH Final_Product_HH Butylparaben-¹³C₆ Analyze_HH Characterize the final product (NMR, MS, Purity). Purify_HH->Analyze_HH Analyze_HH->Final_Product_HH

Caption: Alternative synthetic workflow for Butylparaben-¹³C₆.

Detailed Experimental Protocol: Houben-Hoesch Approach

Note: This is a generalized protocol adapted from the synthesis of other ¹³C-labeled parabens.[7]

Step 1: Synthesis of 2,2,2-trichloro-1-(4-hydroxy-¹³C₆-phenyl)ethan-1-one

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve phenol-¹³C₆ (e.g., 1 equivalent) and trichloroacetonitrile (e.g., 1.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the trichloromethyl ketone intermediate.

Step 2: Synthesis of Butylparaben-¹³C₆

  • Reaction Setup:

    • Dissolve the trichloromethyl ketone intermediate (1 equivalent) in 1-butanol.

    • Add a base (e.g., sodium hydroxide or potassium carbonate, 3-4 equivalents) to the solution.

  • Reaction:

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the excess 1-butanol under reduced pressure.

    • Dissolve the residue in an organic solvent and water.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the phenoxide.

    • Extract the product into an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Quantitative Data

ParameterFischer-Speier EsterificationHouben-Hoesch Approach
Starting Material 4-hydroxybenzoic acid-¹³C₆Phenol-¹³C₆
Key Reagents 1-butanol, H₂SO₄Trichloroacetonitrile, 1-butanol, Base
Typical Yield 75-95%65-80% (overall for ethylparaben)[7]
Purity (Post-purification) >99%>99%
Isotopic Enrichment >99% (dependent on starting material)>99% (dependent on starting material)

Characterization Data

AnalysisExpected Results for Butylparaben-¹³C₆
Molecular Formula C₅¹³C₆H₁₄O₃
Molecular Weight 200.18 g/mol [8]
Appearance White crystalline solid
¹H NMR The proton NMR spectrum is expected to be similar to unlabeled butylparaben, but with potential C-H coupling observed with the ¹³C-labeled aromatic ring.
¹³C NMR The spectrum will be dominated by the six intense signals from the labeled aromatic ring, exhibiting complex ¹³C-¹³C coupling patterns. The chemical shifts will be similar to unlabeled butylparaben (approx. δ 161 (C-OH), 132 (C-H), 122 (C-COO), 168 (C=O)).[9]
Mass Spectrometry (LC-MS/MS) Precursor Ion [M-H]⁻: m/z 199. Product ions will depend on collision energy but a major fragment would be the loss of the butyl group, corresponding to the 4-hydroxybenzoate-¹³C₆ anion at m/z 143.

References

physical and chemical properties of Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physical, Chemical, and Analytical Properties of Isotopically Labeled Butylparaben

This technical guide provides a comprehensive overview of Butylparaben-13C6, a stable isotope-labeled (SIL) internal standard crucial for accurate quantification in research, drug development, and safety assessments. This document is intended for researchers, scientists, and drug development professionals who require precise and reliable analytical methods for the determination of butylparaben.

Core Physical and Chemical Properties

This compound is chemically identical to butylparaben, with the exception of the substitution of six carbon atoms on the benzene ring with their stable isotope, ¹³C. This isotopic labeling results in a mass shift that allows for its differentiation from the native compound in mass spectrometry, without significantly altering its physicochemical properties.[1] It is important to note that while some experimental data, such as melting and boiling points, are not specifically documented for the ¹³C₆ isotopologue, they are expected to be negligibly different from the unlabeled butylparaben.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula ¹³C₆C₅H₁₄O₃[2]
Molecular Weight 200.18 g/mol [2]
Exact Mass 200.11442332 Da[3]
Appearance White crystalline powder[4]
Odor Odorless[4]
Melting Point 68-69 °C (for unlabeled Butylparaben)[4]
Boiling Point 156-157 °C at 3.5 mmHg (for unlabeled Butylparaben)[1]
Solubility Slightly soluble in water; Soluble in alcohol, ether, chloroform, acetone, and methanol.[1][4]
Storage Temperature 2-8°C[5]

Table 2: Identifiers for this compound

IdentifierValueSource
IUPAC Name Butyl 4-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxylate[3]
Synonyms Butyl 4-hydroxybenzoate-(ring-¹³C₆), Butyl parahydroxybenzoate-¹³C₆[1]
CAS Number 1416711-53-9[3]
PubChem CID 117065204[3]
InChIKey QFOHBWFCKVYLES-PXKSRZEUSA-N[3]
Canonical SMILES CCCCOC(=O)c1ccc(cc1)O[6]

Role in Analytical Chemistry: An Essential Internal Standard

The primary application of this compound is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for correcting for matrix effects and variations in sample preparation and instrument response.

Logical Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for using this compound as an internal standard in the quantification of butylparaben in a sample matrix.

G Workflow for Butylparaben Quantification using this compound Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of This compound (IS) Sample->Spike Extract Extraction of Analytes (e.g., LLE, SPE) Spike->Extract LC Chromatographic Separation (e.g., C18 column) Extract->LC MS Mass Spectrometric Detection (MRM mode) LC->MS Peak_Integration Peak Area Integration for Butylparaben and this compound MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration of Butylparaben Calibration->Result

Caption: Workflow for Butylparaben quantification.

Experimental Protocol: Quantification of Butylparaben in Biological Matrices

The following is a representative protocol for the determination of butylparaben in a biological matrix (e.g., urine) using this compound as an internal standard with LC-MS/MS. This protocol is a composite of typical methods and should be optimized for specific applications.

Materials and Reagents
  • Butylparaben analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Spiking: To 1 mL of the urine sample, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

  • Enzymatic Hydrolysis (if required for conjugated metabolites): Add β-glucuronidase/sulfatase and incubate at 37°C for a specified time.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by ultrapure water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase starting composition.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Butylparaben: Monitor the transition from the precursor ion (deprotonated molecule [M-H]⁻) to a specific product ion.

      • This compound: Monitor the corresponding transition for the isotopically labeled internal standard. The precursor ion will be 6 Da higher than that of the unlabeled butylparaben.

Quantification

A calibration curve is constructed by analyzing standards containing known concentrations of butylparaben and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of butylparaben in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of butylparaben. Its use as an internal standard in LC-MS/MS methods mitigates the impact of matrix effects and procedural variations, leading to highly reliable data. This technical guide provides the fundamental physical and chemical properties, a logical workflow for its application, and a representative experimental protocol to aid in the development and implementation of robust analytical methods.

References

Butylparaben-13C6: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Butylparaben-13C6. Given the limited direct experimental data on the isotopically labeled compound, this guide leverages solubility data from its unlabeled analogue, Butylparaben. The underlying principle is that carbon-13 isotopic labeling does not significantly alter the physicochemical properties, including solubility, of the molecule. This information is critical for researchers utilizing this compound as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS[1].

Quantitative Solubility Data

The solubility of Butylparaben, and by extension this compound, has been determined in a variety of aqueous and organic solvents. The following table summarizes the available quantitative data to facilitate comparison.

SolventSolubilityTemperature (°C)
Water207 mg/L20
Water0.15 g/100 g80
Methanol> 0.336 (mole fraction)25
Ethanol> 0.355 (mole fraction)25
AcetoneSolubleNot Specified
EtherSolubleNot Specified
Propylene GlycolSolubleNot Specified
ChloroformSolubleNot Specified
Carbon TetrachlorideSlightly SolubleNot Specified

Note: The solubility in organic solvents is often described qualitatively as "soluble," indicating a high degree of solubility[2][3]. A study by Yang and Rasmuson (2010) provides more specific mole fraction solubility data in several organic solvents at 25 °C[4][5].

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like Butylparaben in various solvents, based on the gravimetric method described in the literature[4][5]. This method is a reliable and straightforward approach for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (analytical standard)[6][7]

  • High-purity solvent of interest

  • Thermostatically controlled water bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled water bath set to the desired temperature.

    • Continuously agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is determined by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Seal vial and place in thermostat B->C D Agitate for 24-48h at constant T C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate Solubility H->I

Figure 1: Workflow for Gravimetric Solubility Determination.

References

Navigating the Stability and Storage of Butylparaben-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Butylparaben-13C6. This compound, a stable isotope-labeled version of Butylparaben, is a critical internal standard for quantitative analyses in various research and development settings. Ensuring its integrity through proper handling and storage is paramount for accurate and reproducible experimental outcomes.

Core Stability Profile and Storage Recommendations

This compound is a stable compound when stored under appropriate conditions. The primary environmental factors influencing its stability are temperature and, for solutions, the solvent and exposure to light and air. Unlabeled butylparaben is known to be stable against hydrolysis during autoclaving and resistant to saponification.[1]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on manufacturer guidelines and general knowledge of paraben stability.

FormStorage TemperatureDurationAdditional Notes
Neat (Solid) +4°C or 2-8°C[2][3][4][5]Long-termStore in a tightly sealed container, protected from light.
In Solvent -20°C[6][7]1 month[6]Store under a nitrogen atmosphere to prevent oxidation.[6]
-80°C[6]6 months[6]Store under a nitrogen atmosphere for extended stability.[6]

Degradation Pathways

While this compound is stable, understanding the potential degradation pathways of the parent compound, butylparaben, is crucial for anticipating potential interferences and for designing robust stability-indicating analytical methods. In alkaline solutions, parabens can undergo hydrolysis to form p-hydroxybenzoic acid and the corresponding alcohol.[8] The resistance to hydrolysis increases with the length of the alkyl chain.[8]

Studies on the environmental degradation of parabens have identified several pathways, including photodegradation and oxidation. For instance, the photosonochemical degradation of butylparaben can yield products such as 1-hydroxy butylparaben, dihydroxy butylparaben, hydroquinone, and 4-hydroxybenzoic acid.[9] Another study on aqueous-phase degradation by peroxynitrous acid proposed two competitive pathways: a radical attack producing hydroquinone and quinone, and a nucleophilic attack yielding p-hydroxybenzoic acid.[10]

G General Degradation Pathways of Butylparaben Butylparaben Butylparaben Hydrolysis Hydrolysis (Alkaline Conditions) Butylparaben->Hydrolysis H₂O / OH⁻ Oxidation Oxidation / Photodegradation Butylparaben->Oxidation UV, H₂O₂, O₃, etc. p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Hydrolysis->p_Hydroxybenzoic_Acid Butanol Butanol Hydrolysis->Butanol Oxidation->p_Hydroxybenzoic_Acid Degradation_Products Other Degradation Products (e.g., Hydroquinone, Quinone) Oxidation->Degradation_Products

Caption: General degradation pathways for Butylparaben.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential to accurately quantify the active ingredient and distinguish it from any degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of parabens.[11][12]

RP-HPLC Method for Stability Testing

This protocol is a general guideline and may require optimization for specific instrumentation and formulations.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent)

  • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 10:40:50 v/v/v)[13]

  • Flow Rate: 1.0 mL/min[13]

  • Detection Wavelength: 270 nm[13]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at 25°C

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 0.2 mg/mL).

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 0.02 mg/mL).

  • Sample Preparation: Subject the this compound (either neat or in solution) to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation). After the specified time, prepare the sample in the same manner as the working standard solution, neutralizing any acidic or basic solutions if necessary.

4. Forced Degradation Study Protocol:

Stress ConditionMethodology
Acid Hydrolysis Mix 10 mL of a 0.2 mg/mL this compound stock solution with 10 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize a portion of the solution with 0.1 N NaOH and dilute to the analytical concentration with the mobile phase.[11]
Base Hydrolysis Mix 10 mL of a 0.2 mg/mL this compound stock solution with 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize a portion of the solution with 0.1 N HCl and dilute to the analytical concentration with the mobile phase.[11]
Oxidative Degradation Treat a solution of this compound at the analytical concentration (e.g., 0.02 mg/mL) with 3% hydrogen peroxide (H₂O₂) for 30 minutes.[11]
Thermal Degradation Store a solid sample of this compound at 80°C for 7 days.[11] Prepare a solution at the analytical concentration for analysis.
Photostability Expose a solid sample of this compound to light conditions as per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Prepare a solution at the analytical concentration for analysis.

5. Data Analysis:

  • Assess the purity of the this compound peak and the appearance of any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of an unstressed control.

Role in Experimental Workflows

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its utility lies in its chemical identity to the analyte of interest (butylparaben) but with a different mass due to the 13C isotopes. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

G Experimental Workflow with this compound as an Internal Standard cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological or Environmental Sample (containing Butylparaben) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Extraction / Clean-up Spike->Extraction LC_MS LC-MS / GC-MS Analysis Extraction->LC_MS Detection Separate Detection of Butylparaben and this compound (based on mass-to-charge ratio) LC_MS->Detection Ratio Calculate Peak Area Ratio (Butylparaben / this compound) Detection->Ratio Calibration Quantify Butylparaben Concentration using a Calibration Curve Ratio->Calibration

Caption: Workflow for quantification using this compound.

Conclusion

The stability and proper storage of this compound are critical for its effective use as an internal standard. Adherence to the recommended storage conditions, particularly for solutions, will ensure its integrity. Understanding the potential degradation pathways of parabens and employing robust, stability-indicating analytical methods will further guarantee the accuracy and reliability of experimental data. This guide provides the foundational knowledge for researchers and scientists to confidently handle and utilize this compound in their analytical workflows.

References

Butylparaben-13C6: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butylparaben-13C6 is a stable isotope-labeled form of Butylparaben, an antimicrobial preservative commonly used in cosmetics, pharmaceuticals, and food products. The incorporation of six Carbon-13 atoms in the benzene ring makes it a valuable internal standard for quantitative analysis in various research applications, particularly in pharmacokinetic and metabolic studies. While the isotopic labeling does not significantly alter the chemical and toxicological properties from its unlabeled counterpart, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the safety data for this compound, compiled from available safety data sheets (SDS) and toxicological reviews of Butylparaben.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for safe handling, storage, and use in experimental settings.

PropertyValue
Chemical Name Butyl 4-hydroxybenzoate-(ring-13C6)
CAS Number 1416711-53-9
Molecular Formula C₅¹³C₆H₁₄O₃
Molecular Weight 200.18 g/mol
Appearance White crystalline powder
Melting Point 68-70 °C
Boiling Point 156-157 °C at 4.7 hPa
Solubility Slightly soluble in water; soluble in alcohol, ether, and chloroform
Flash Point 181 °C

Hazard Identification and Classification

Butylparaben is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage

GHS Pictograms:

CorrosionExclamation Mark

Signal Word: Danger

Precautionary Statements:

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]

Toxicological Information

The toxicological data for Butylparaben provides insights into its potential health effects. While it has low acute toxicity, chronic exposure and its potential as an endocrine disruptor are areas of ongoing research.

Toxicological EndpointResult
Acute Oral Toxicity (LD50) Not available for this compound. For Butylparaben, it is considered to have low acute toxicity.
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye damage.[1]
Sensitization Not expected to be a skin sensitizer.
Carcinogenicity Not classified as a carcinogen.
Mutagenicity Not classified as a mutagen.
Reproductive Toxicity Some studies suggest potential reproductive effects at high doses, but the relevance to human exposure is debated.[2]
Endocrine Disruption Suspected endocrine disruptor.[1]

Experimental Protocols

Detailed experimental protocols for assessing the safety of parabens are extensive. Below is a generalized workflow for an in vitro cytotoxicity assay, a common method to evaluate the toxic potential of a compound on cultured cells.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) cell_culture->incubation1 compound_prep Prepare serial dilutions of this compound treatment Treat cells with varying concentrations compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubation3 Incubate as per reagent protocol add_reagent->incubation3 read_plate Measure absorbance/ fluorescence incubation3->read_plate calculate_viability Calculate percent cell viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical workflow for handling an accidental exposure to this compound in a laboratory setting, based on standard first-aid procedures.

hazard_response_workflow cluster_routes Routes of Exposure cluster_actions First-Aid Measures cluster_medical Medical Attention exposure Accidental Exposure to this compound skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with soap and water for at least 15 minutes skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical_advice Seek medical advice if irritation persists wash_skin->seek_medical_advice immediate_medical_attention Seek immediate medical attention rinse_eyes->immediate_medical_attention fresh_air->seek_medical_advice rinse_mouth->seek_medical_advice

Caption: Hazard response workflow for accidental exposure.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[1][3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Disposal Considerations

Dispose of waste material in accordance with local, regional, and national regulations. Do not dispose of with household waste.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the specific SDS provided by the manufacturer before handling this compound. The information provided is based on the safety data of unlabeled Butylparaben and is believed to be accurate at the time of publication.

References

An In-depth Technical Guide to the Principles of Isotopic Labeling of Parabens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind the isotopic labeling of parabens. It covers the synthesis of these labeled compounds, their primary applications in research, and the analytical methodologies used for their detection and quantification. This document is intended to serve as a valuable resource for professionals in the fields of analytical chemistry, drug metabolism, and toxicology.

Introduction to Parabens and Isotopic Labeling

Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[1] Common examples include methylparaben, ethylparaben, propylparaben, and butylparaben. Despite their widespread use, concerns have been raised about their potential endocrine-disrupting effects, particularly their weak estrogenic activity.[2]

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes.[3] These isotopes can be stable (e.g., Deuterium (²H or D), Carbon-13 (¹³C)) or radioactive (e.g., Tritium (³H), Carbon-14 (¹⁴C)). This substitution creates a "labeled" molecule that is chemically identical to its unlabeled counterpart but can be distinguished based on its mass or radioactivity. This allows researchers to trace the molecule through complex biological or chemical systems. In the context of parabens, isotopic labeling is a powerful tool for a variety of research applications.

Principles of Isotopic Labeling of Parabens

The primary stable isotopes used for labeling parabens are Carbon-13 (¹³C) and Deuterium (D). The choice of isotope and the position of the label within the paraben molecule depend on the specific application.

  • ¹³C-Labeling: Carbon-13 is a stable isotope of carbon. Labeling the benzene ring of the paraben with ¹³C is a common strategy. This provides a distinct mass signature that can be easily detected by mass spectrometry without significantly altering the chemical properties of the molecule.[4][5]

  • Deuterium-Labeling: Deuterium is a stable isotope of hydrogen. It is often used to label the alkyl chain or the benzene ring of parabens. Deuterium labeling can be advantageous due to the lower cost of starting materials.[5][6]

The fundamental principle behind using isotopically labeled parabens is their utility as internal standards in quantitative analysis and as tracers in metabolic studies. Because they are chemically identical to the native (unlabeled) parabens, they co-elute in chromatographic separations and exhibit the same ionization efficiency in mass spectrometry. However, their difference in mass allows for their distinct detection.

Synthesis of Isotopically Labeled Parabens

A common and efficient method for synthesizing ¹³C- and deuterium-labeled parabens involves a two-step process starting from commercially available labeled phenols.[4][5]

Step 1: Houben-Hoesch Reaction

The first step is the acylation of an isotopically labeled phenol using the Houben-Hoesch reaction.[4][7] This reaction introduces a trichloroacetyl group onto the phenol, which is a precursor to the carboxylic acid group of the paraben.

Houben_Hoesch_Reaction labeled_phenol Isotopically Labeled Phenol (e.g., ¹³C-Phenol) intermediate_ketone Trichloromethyl Ketone Intermediate labeled_phenol->intermediate_ketone Houben-Hoesch Reaction trichloroacetonitrile Trichloroacetonitrile (Cl₃CCN) trichloroacetonitrile->intermediate_ketone lewis_acid Lewis Acid Catalyst (e.g., ZnCl₂) lewis_acid->intermediate_ketone hcl HCl hcl->intermediate_ketone

Step 2: Modified Haloform Reaction

The trichloromethyl ketone intermediate is then converted to the corresponding paraben ester via a modified haloform reaction.[4][8][9] This step involves the cleavage of the carbon-trichloromethyl bond and subsequent esterification.

Modified_Haloform_Reaction intermediate_ketone Trichloromethyl Ketone Intermediate labeled_paraben Isotopically Labeled Paraben intermediate_ketone->labeled_paraben Modified Haloform Reaction alcohol Alcohol (R-OH) (e.g., Ethanol for Ethylparaben) alcohol->labeled_paraben base Base base->labeled_paraben

This two-step synthesis offers good overall yields and regioselectivity, producing the desired para-substituted paraben.[4][5]

Experimental Protocols

While specific experimental conditions should be optimized for each paraben and isotopic label, the following provides a generalized overview of the key experimental protocols.

Synthesis of ¹³C-Labeled Ethyl Paraben (Generalized Protocol)

This protocol is based on the method described by Reber et al. (2022).[4][5]

Step 1: Houben-Hoesch Reaction

  • A solution of ¹³C-labeled phenol and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent is prepared.

  • Trichloroacetonitrile is added to the mixture.

  • The reaction is stirred at a controlled temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

  • The reaction is quenched, and the intermediate trichloromethyl ketone is extracted and purified.

Step 2: Modified Haloform Reaction

  • The purified trichloromethyl ketone is dissolved in the desired alcohol (e.g., ethanol for ethylparaben).

  • A base is added to the solution.

  • The reaction mixture is stirred until the conversion to the paraben ester is complete.

  • The final isotopically labeled paraben is isolated and purified, typically by chromatography.

ParameterHouben-Hoesch ReactionModified Haloform Reaction
Starting Material ¹³C-labeled PhenolTrichloromethyl Ketone Intermediate
Key Reagents Trichloroacetonitrile, Lewis AcidAlcohol, Base
Product Trichloromethyl Ketone Intermediate¹³C-labeled Paraben Ester
Overall Yield -65-80% for ¹³C-labeled ethyl paraben[4][5]
Quantification of Parabens using Isotopic Dilution GC-MS/MS (Generalized Protocol)

Isotopically labeled parabens are widely used as internal standards for accurate quantification in complex matrices like cosmetics and biological fluids.[6][10]

Sample Preparation:

  • A known amount of the isotopically labeled paraben internal standard is added to the sample.

  • The parabens are extracted from the sample matrix using a suitable solvent (e.g., methanol).[6]

  • The extract is purified, often using solid-phase extraction (SPE).

  • For biological samples like urine, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often required to deconjugate the paraben metabolites.[11]

GC-MS/MS Analysis:

  • The purified extract is injected into a gas chromatograph (GC) for separation.

  • The separated compounds are then introduced into a tandem mass spectrometer (MS/MS).

  • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native and the isotopically labeled parabens (Multiple Reaction Monitoring - MRM).

  • The concentration of the native paraben is calculated by comparing its peak area to that of the known concentration of the isotopically labeled internal standard.

ParameterValue/Condition
Extraction Solvent Methanol[6]
Analytical Technique GC-MS/MS in Electron Ionization (EI) mode[6]
Internal Standards Isotopically labeled parabens[6]
Recovery 97-107%[6]
Extraction Efficiency >97%[6]
Human Metabolism Studies using Deuterated Parabens (Generalized Protocol)

Deuterium-labeled parabens have been used to study the metabolism and excretion of these compounds in humans.[12]

Study Design:

  • Volunteers are administered a single oral dose of a deuterium-labeled paraben.[12]

  • Urine samples are collected at various time points over a specified period (e.g., 48 hours).[12]

  • The urine samples are then analyzed for the presence of the parent labeled paraben and its metabolites using techniques like LC-MS/MS.

ParabenParent Compound Excreted in Urine (%)Major Metabolite (PHHA) Excreted in Urine (%)Oxidized Metabolite Excreted in Urine (%)
Methyl Paraben (MeP)17.457.2-63.8Not reported
iso-Butyl Paraben (iso-BuP)6.857.2-63.8~16 (as 2OH-iso-BuP)
n-Butyl Paraben (n-BuP)5.657.2-63.8~6 (as 3OH-n-BuP)
(Data from Moos et al., 2016)[12]

Applications of Isotopically Labeled Parabens

Quantitative Analysis

The most common application of isotopically labeled parabens is as internal standards for accurate quantification in various analytical methods, including GC-MS/MS and UHPLC-HRMS.[6][13] This approach, known as isotopic dilution mass spectrometry, corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise measurements.[13]

Analytical_Workflow sample Sample (e.g., Cosmetic, Urine) add_is Add Isotopically Labeled Internal Standard sample->add_is extraction Extraction add_is->extraction purification Purification (e.g., SPE) extraction->purification analysis GC-MS/MS or UHPLC-HRMS Analysis purification->analysis quantification Quantification analysis->quantification

Metabolism and Pharmacokinetic Studies

Isotopically labeled parabens are invaluable for studying their absorption, distribution, metabolism, and excretion (ADME) in vivo. By administering a labeled paraben, researchers can track its fate in the body, identify its metabolites, and determine its excretion pathways and kinetics.[12]

Environmental Fate and Transformation Studies

Labeled parabens can be used to investigate the environmental fate of these compounds, such as their degradation in wastewater treatment processes and the formation of disinfection byproducts.[4][5]

Endocrine Disruption and Signaling Pathway Research

While less common, isotopically labeled parabens could potentially be used in receptor binding assays to study their interaction with nuclear receptors like the estrogen receptor.[5] In these assays, a labeled ligand is used to determine the binding affinity of unlabeled compounds.[4] Although many studies on paraben-estrogen receptor interaction use unlabeled parabens as competitors, the principles of radioligand binding assays could be applied with isotopically labeled parabens.[4]

Estrogen_Receptor_Signaling paraben Paraben (or Labeled Paraben) er Estrogen Receptor (ER) paraben->er Binds to ere Estrogen Response Element (ERE) er->ere Binds to gene_transcription Gene Transcription ere->gene_transcription Initiates

Conclusion

Isotopic labeling of parabens provides researchers with essential tools for accurate quantification, detailed metabolic profiling, and environmental fate studies. The synthesis of ¹³C- and deuterium-labeled parabens is well-established, and their application in advanced analytical techniques like GC-MS/MS and UHPLC-HRMS is routine in many laboratories. As research into the potential health effects of parabens continues, the use of isotopically labeled analogs will remain a cornerstone of high-quality, reliable scientific investigation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Butylparaben in Cosmetic Products Using Butylparaben-¹³C₆ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of butylparaben in a variety of cosmetic matrices. The method utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Butylparaben-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. This approach is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of butylparaben in complex samples.

Introduction

Parabens are a class of preservatives widely used in cosmetic and pharmaceutical products to prevent microbial growth. Due to potential health concerns, the concentration of parabens in consumer products is regulated in many countries. Accurate and reliable quantification of these compounds is therefore essential for regulatory compliance and consumer safety.

Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the analysis of parabens. The use of a stable isotope-labeled internal standard, such as Butylparaben-¹³C₆, is the gold standard for quantitative analysis.[1][2][3] This internal standard co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer, allowing for effective correction of matrix-induced signal suppression or enhancement.[3] This results in improved accuracy and precision of the quantitative data.

This application note provides a detailed protocol for the extraction and analysis of butylparaben from cosmetic creams and lotions, along with performance data to demonstrate the method's validity.

Experimental Workflow

The overall experimental workflow for the quantification of butylparaben using Butylparaben-¹³C₆ as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cosmetic Sample spike Spike with Butylparaben-¹³C₆ sample->spike Add IS extract Methanol Extraction & Vortexing spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lc UPLC Separation filter->lc Inject Extract ms Tandem MS (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Caption: Experimental workflow for butylparaben quantification.

Experimental Protocols

Materials and Reagents
  • Butylparaben (analytical standard)

  • Butylparaben-¹³C₆ (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cosmetic samples (creams, lotions)

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of butylparaben and Butylparaben-¹³C₆ in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the butylparaben stock solution with methanol to create calibration standards. Spike each calibration standard with the Butylparaben-¹³C₆ internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation:

    • Weigh 0.1 g of the cosmetic sample into a 2 mL microcentrifuge tube.

    • Add 10 µL of a 10 µg/mL Butylparaben-¹³C₆ solution (to achieve a final concentration of 100 ng/mL in the final extract volume).

    • Add 1 mL of methanol to the tube.

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
System Waters ACQUITY UPLC
Column Thermo Scientific Hypersil Gold C18 (50 mm × 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B in 5 min, hold for 2 min, return to initial conditions

Mass Spectrometry:

ParameterValue
System SCIEX API-4000 Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 450 °C
Curtain Gas 10 psi
Ion Source Gas 1 20 psi
Ion Source Gas 2 18 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Butylparaben193.192.1-50 V-28 eV
Butylparaben-¹³C₆199.198.1-50 V-28 eV

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of butylparaben in cosmetic samples. The use of Butylparaben-¹³C₆ as an internal standard effectively compensated for matrix effects, leading to high accuracy and precision.

Method Validation Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Butylparaben1 - 500> 0.9980.31.0

Data is representative and compiled from similar studies.[4][5][6]

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Recovery (%)RSD (%) (Intra-day, n=5)RSD (%) (Inter-day, n=3)
598.54.25.1
50101.23.14.5
25099.82.53.8

Data is representative and compiled from similar studies.[5][6]

Signaling Pathway and Logical Relationships

The logical relationship for the quantification of an analyte using an internal standard in mass spectrometry is based on the principle of isotope dilution mass spectrometry (IDMS).

idms_logic cluster_input Inputs to Mass Spectrometer cluster_ms Mass Spectrometry Detection cluster_calc Calculation analyte Analyte (Butylparaben) analyte_response Analyte Peak Area (A_analyte) analyte->analyte_response is Internal Standard (Butylparaben-¹³C₆) is_response IS Peak Area (A_is) is->is_response ratio Response Ratio (A_analyte / A_is) analyte_response->ratio is_response->ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) ratio->cal_curve quant Analyte Concentration cal_curve->quant

Caption: Logic of quantification using an internal standard.

Conclusion

The described LC-MS/MS method using Butylparaben-¹³C₆ as an internal standard provides a reliable, sensitive, and accurate means for the quantification of butylparaben in cosmetic products. The simple and rapid sample preparation procedure, combined with the specificity of tandem mass spectrometry, makes this method suitable for high-throughput analysis in quality control and research laboratories. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the generation of high-quality analytical data.

References

Application Note: Quantitative Analysis of Parabens in Cosmetic Products and Environmental Water Samples using LC-MS/MS with Butylparaben-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial properties.[1][2] However, concerns have been raised about their potential endocrine-disrupting effects, leading to regulations restricting their use in many countries.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring paraben levels in various matrices to ensure consumer safety and environmental protection.[2]

This application note details a robust and sensitive method for the simultaneous quantification of four common parabens—methylparaben (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BP)—in cosmetic products and environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Butylparaben-13C6 as an internal standard (IS) to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

  • Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical grade)

  • Internal Standard: this compound

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Additives: Formic acid, Ammonium acetate

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (1 mL) or equivalent for water samples

  • Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each paraben standard and this compound in 10 mL of methanol.

  • Intermediate Solutions (10 µg/mL): Prepare a mixed working solution of all parabens and a separate solution for the internal standard by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix blank (cosmetic base or clean water) with the mixed paraben working solution and a constant concentration of the this compound internal standard.

2.3.1 Cosmetic Samples (Creams, Lotions)

  • Weigh 100 mg of the cosmetic sample into a 5 mL centrifuge tube.[1][4]

  • Add 5 mL of a 1:1 (v/v) methanol:acetonitrile solution.[1][4]

  • Spike with the this compound internal standard solution.

  • Sonicate for 10 minutes to ensure complete dissolution and extraction.[1][4]

  • Centrifuge at 8000 x g for 5 minutes.[1]

  • Filter the supernatant through a 0.2-µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][4]

2.3.2 Environmental Water Samples

  • Centrifuge 10 mL of the water sample at 10,000 x g for 5 minutes to remove particulate matter.[5]

  • Spike the supernatant with the this compound internal standard.

  • Solid Phase Extraction (SPE):

    • Precondition an Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.[5]

    • Load the sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.[5]

    • Elute the parabens with 1 mL of methanol.[5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.5 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[1][5]
Mobile Phase B Acetonitrile or Methanol[1][5]
Flow Rate 0.3 mL/min[1][6]
Gradient Elution Start at 15-50% B, ramp to 95% B, hold, then re-equilibrate.[1][5]
Injection Volume 2-20 µL[1][7]
Column Temperature 25-40 °C[1][8]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[1][7]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C[1]
Ion Spray Voltage 2.9 - 4.5 kV[1][5]

Table 2: MRM Transitions for Parabens and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methylparaben (MP)151.192.0-20
Ethylparaben (EP)165.192.0-22
Propylparaben (PP)179.192.0-25
Butylparaben (BP)193.192.0-28
This compound (IS)199.198.0-28

Note: The fragmentation of the deprotonated molecular ion [M-H]⁻ often results in a characteristic product ion at m/z 92, corresponding to the p-hydroxybenzoic acid moiety.[9] For this compound, the corresponding fragment containing the labeled benzene ring is observed at m/z 98.[9] Collision energies should be optimized for the specific instrument used.

Data Presentation and Quantitative Analysis

The quantification of each paraben is performed by calculating the peak area ratio of the analyte to the internal standard (this compound) and plotting this against the concentration of the calibration standards.

Table 3: Summary of Quantitative Performance Data

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Methylparaben1 - 1000>0.990.2 - 3.00.7 - 10.085 - 110
Ethylparaben1 - 1000>0.990.2 - 3.00.7 - 10.088 - 112
Propylparaben1 - 1000>0.990.5 - 4.01.5 - 14.090 - 108
Butylparaben1 - 1000>0.990.5 - 4.01.5 - 14.092 - 115

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are dependent on the matrix and instrument sensitivity.[1][10][11] The provided ranges are typical for this type of analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (Cosmetic or Water) Spike Spike with This compound Sample->Spike Extraction Extraction (Dilution or SPE) Spike->Extraction Filter Filtration/ Reconstitution Extraction->Filter LC LC Separation (C18 Column) Filter->LC MS MS Detection (ESI Source) LC->MS MRM MRM Acquisition MS->MRM Integration Peak Integration MRM->Integration Quant Quantification (Internal Standard Method) Integration->Quant Report Final Report Quant->Report mrm_pathway cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion Selection (e.g., BP m/z 193.1) Fragmentation Collision-Induced Dissociation (CID with Argon) Precursor->Fragmentation Product Product Ion Selection (e.g., m/z 92.0) Fragmentation->Product Detector Detector Product->Detector

References

Application Note: High-Sensitivity GC-MS Method for the Detection and Quantification of Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the detection and quantification of Butylparaben-13C6 using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and injection volume. The protocol described herein is applicable to a variety of sample matrices, including personal care products, environmental water samples, and biological tissues, with appropriate sample preparation. The method involves sample extraction, derivatization to enhance volatility, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[1][2] Butylparaben is one of the most commonly used parabens. Due to concerns about their potential endocrine-disrupting effects, there is a growing need for sensitive and accurate analytical methods to monitor their levels in various matrices.[1][2] Isotope dilution mass spectrometry, employing stable isotope-labeled internal standards such as this compound, is the gold standard for quantitative analysis as it minimizes errors arising from sample preparation and instrumental variability.[3]

This application note provides a comprehensive protocol for the analysis of this compound, which can be adapted for the quantification of native butylparaben. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] To improve the chromatographic properties of butylparaben, a derivatization step is included to increase its volatility and reduce peak tailing.[5][6]

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Native Butylparaben standard

  • Solvents: Methanol, Acetonitrile, Dichloromethane, Hexane (all HPLC or GC grade)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2][6]

  • Internal Standard: e.g., Phenanthrene-d10 (if not using this compound as the internal standard for native butylparaben quantification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary

  • Anhydrous Sodium Sulfate

  • Sample vials, syringes, and other standard laboratory glassware

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are general protocols for different sample types.

A. Personal Care Products (Creams, Lotions)

  • Weigh 0.1 g of the homogenized sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 5 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.[3]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction step with another 5 mL of methanol.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for derivatization.

B. Water Samples

  • Filter the water sample (100 mL) through a 0.45 µm filter.

  • Spike the sample with a known amount of this compound internal standard.

  • Perform Solid Phase Extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of dichloromethane for derivatization.

C. Biological Tissues

  • Homogenize 1 g of tissue with 5 mL of acetonitrile.

  • Spike with a known amount of this compound internal standard.

  • Vortex for 2 minutes and centrifuge at 5000 rpm for 15 minutes.

  • Collect the supernatant.

  • Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the layers.

  • Collect the organic layer and pass it through a column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent and reconstitute in 1 mL of dichloromethane for derivatization.

Derivatization
  • To the 1 mL of reconstituted sample extract in dichloromethane, add 100 µL of BSTFA + 1% TMCS (or MSTFA).[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Butylparaben-TMS251266195
This compound-TMS257272201

Data Presentation

The following tables summarize the expected quantitative data for a validated GC-MS method for this compound.

Table 1: Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.995[3]
Limit of Detection (LOD)0.5 - 5 ng/L[7]
Limit of Quantification (LOQ)1.5 - 15 ng/L
Recovery90 - 110%[3]
Precision (%RSD)< 15%

Table 2: Retention Times and Mass Spectral Data

CompoundRetention Time (min)Molecular Ion (M+)Key Fragment Ions (m/z)
Butylparaben-TMS~10.5266251, 195, 135
This compound-TMS~10.5272257, 201, 141

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cream, Water, Tissue) Spike Spike with This compound Sample->Spike Extraction Extraction (LLE, SPE, etc.) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatize Add Derivatizing Agent (e.g., BSTFA) Evaporation->Derivatize Heat Heat at 70°C Derivatize->Heat Injection GC Injection Heat->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Isotope Dilution Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship Analyte Butylparaben Derivatization Derivatization (+ TMS group) Analyte->Derivatization IS This compound (Internal Standard) IS->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection) GC->MS Quantification Accurate Quantification MS->Quantification

References

Application Notes and Protocols for NMR Spectroscopy of Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Butylparaben-13C6 in Nuclear Magnetic Resonance (NMR) spectroscopy. The applications covered include its use as an internal standard for quantitative analysis and in the study of metabolic pathways.

Application 1: Quantitative Analysis of Butylparaben in Cosmetic Formulations using this compound as an Internal Standard by 13C NMR Spectroscopy

Introduction

Butylparaben is a widely used preservative in cosmetic and pharmaceutical products. Accurate quantification of its concentration is crucial for quality control and regulatory compliance. Quantitative NMR (qNMR) spectroscopy offers a powerful and direct method for the determination of compound concentration. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for qNMR as it closely mimics the chemical properties of the analyte, leading to more accurate and precise results. This application note details a protocol for the quantification of Butylparaben in a cream-based cosmetic product using 13C qNMR with this compound as the internal standard.

Key Advantages of using this compound in 13C qNMR:

  • High Accuracy and Precision: The structural similarity between the analyte and the internal standard minimizes variations in sample preparation and NMR analysis.

  • Specificity: 13C NMR offers a wide chemical shift range, reducing signal overlap in complex matrices like cosmetic formulations.[1]

  • Direct Measurement: qNMR is a primary ratio method, and with a certified reference material, it can provide SI-traceable results.

Experimental Protocol

This protocol outlines the steps for sample preparation, NMR data acquisition, and data analysis for the quantification of Butylparaben.

1. Materials and Reagents:

  • Butylparaben-containing cosmetic cream

  • This compound (certified reference material)

  • Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • Methanol

  • Vortex mixer

  • Centrifuge

  • 5 mm NMR tubes

  • Analytical balance

2. Sample Preparation:

  • Stock Solution of Internal Standard: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution of known concentration.

  • Sample Extraction: Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube. Add 5 mL of methanol and vortex vigorously for 5 minutes to extract the Butylparaben.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the cream matrix.

  • Preparation of NMR Sample:

    • Transfer 500 µL of the clear supernatant to a clean vial.

    • Add 100 µL of the this compound stock solution.

    • Evaporate the methanol under a gentle stream of nitrogen.

    • Re-dissolve the residue in 600 µL of CDCl3 containing TMS.

    • Transfer the final solution to a 5 mm NMR tube.

3. 13C NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer (or higher)

  • Pulse Sequence: Inverse-gated proton decoupling (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[2]

  • Acquisition Parameters:

    • Pulse Width (p1): 90° pulse, calibrated for each sample.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the carbons of interest. For quantitative accuracy, a long delay is crucial.[2][3] A relaxation delay of 30 seconds is recommended for aromatic carbons.[4]

    • Acquisition Time (aq): 2-3 seconds.[3]

    • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals of interest. This may range from 128 to 1024 scans depending on the sample concentration.

    • Temperature: 298 K

4. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both Butylparaben and this compound. The aromatic carbons are often good candidates for integration due to their simple signals. For Butylparaben, the signal for the carbon atom C1 (the carbon of the carbonyl group) and the aromatic carbons are typically well-resolved.

  • Calculation of Concentration: The concentration of Butylparaben in the cosmetic cream can be calculated using the following formula:

    Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / Vsample)

    Where:

    • Canalyte = Concentration of Butylparaben in the cream (mg/g)

    • Ianalyte = Integral of the selected Butylparaben signal

    • IIS = Integral of the corresponding this compound signal

    • Nanalyte = Number of carbons contributing to the analyte signal

    • NIS = Number of carbons contributing to the internal standard signal

    • MWanalyte = Molecular weight of Butylparaben (194.23 g/mol )[5]

    • MWIS = Molecular weight of this compound (approx. 200.27 g/mol )

    • mIS = Mass of this compound added to the sample (mg)

    • Vsample = Initial weight of the cosmetic cream sample (g)

Data Presentation

The following table presents illustrative quantitative data for the analysis of Butylparaben in three different cosmetic cream samples.

Sample IDIntegral of Butylparaben (C1)Integral of this compound (C1)Calculated Butylparaben Concentration (mg/g)
Cream A1.251.003.10
Cream B0.851.002.11
Cream C1.501.003.72

Note: This data is for illustrative purposes only and represents typical results that could be obtained using the described protocol.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification A Weigh Cosmetic Cream B Add Methanol & Vortex A->B C Centrifuge B->C D Collect Supernatant C->D E Add this compound Internal Standard D->E F Evaporate & Reconstitute in CDCl3 E->F G Transfer to NMR Tube F->G H Acquire 13C NMR Spectrum G->H I Process Spectrum (FT, Phasing, Baseline Correction) H->I J Integrate Analyte & IS Signals I->J K Calculate Butylparaben Concentration J->K L Report Results K->L

Caption: Workflow for the quantitative analysis of Butylparaben.

Application 2: Tracing the Metabolic Fate of Butylparaben and its Effect on the Farnesoid X Receptor (FXR) Signaling Pathway

Introduction

Understanding the metabolic fate of parabens is essential for assessing their safety and biological activity. Stable isotope labeling with 13C, coupled with NMR spectroscopy, is a powerful technique for tracing the metabolism of xenobiotics. This compound can be used to follow the biotransformation of Butylparaben in biological systems and identify its metabolites. Recent studies have shown that Butylparaben can induce metabolic disorders by inhibiting the farnesoid X receptor (FXR) signaling pathway.[5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[6] This application note outlines a conceptual approach for using this compound in metabolic studies and provides a diagram of the affected signaling pathway.

Conceptual Experimental Protocol for Metabolic Tracing

This protocol describes a general workflow for an in vivo study to trace the metabolism of this compound.

1. Animal Study Design:

  • Animal Model: C57BL/6J mice.

  • Dosing: Administer this compound orally to a group of mice. A control group should receive the vehicle only.

  • Sample Collection: Collect urine, feces, and blood samples at various time points post-administration. At the end of the study, collect liver tissue.

2. Sample Preparation for NMR Analysis:

  • Urine: Centrifuge to remove precipitates and lyophilize. Reconstitute in D2O with a known concentration of an internal standard (e.g., DSS).

  • Feces and Liver Tissue: Homogenize the samples and perform a metabolite extraction using a methanol/chloroform/water solvent system. Separate the polar and nonpolar phases. Lyophilize the polar extract and reconstitute in D2O for NMR analysis.

3. NMR Data Acquisition and Analysis:

  • 1D and 2D NMR: Acquire 1D 1H and 13C NMR spectra, as well as 2D correlation spectra (e.g., HSQC, HMBC) to identify and characterize the 13C-labeled metabolites.

  • Metabolite Identification: Compare the NMR spectra of the biological samples with those of potential metabolite standards and use the 13C labeling pattern to confirm the metabolic transformations of this compound.

Butylparaben and the Farnesoid X Receptor (FXR) Signaling Pathway

Exposure to Butylparaben has been shown to disrupt the FXR signaling pathway, leading to downstream metabolic consequences.[5] The following diagram illustrates the key components of this pathway and how Butylparaben can interfere with its normal function.

G cluster_pathway FXR Signaling Pathway cluster_disruption Disruption by Butylparaben BileAcids Bile Acids FXR FXR BileAcids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to TargetGenes Target Gene Transcription (e.g., SHP, FGF19) FXRE->TargetGenes Promotes MetabolicRegulation Regulation of Bile Acid, Lipid, and Glucose Metabolism TargetGenes->MetabolicRegulation MetabolicDisorders Glycolipid Metabolic Disorders MetabolicRegulation->MetabolicDisorders Dysregulation leads to Butylparaben Butylparaben Butylparaben->Inhibition Inhibition->FXR

Caption: Butylparaben's disruption of the FXR signaling pathway.

Interpretation of the Pathway:

Under normal physiological conditions, bile acids activate the Farnesoid X Receptor (FXR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR Response Elements (FXREs) in the promoter regions of target genes. This binding initiates the transcription of genes like Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which are crucial for maintaining bile acid, lipid, and glucose homeostasis.

Butylparaben has been shown to inhibit the activation of FXR.[5] This inhibition disrupts the downstream signaling cascade, leading to a dysregulation of the target genes. The consequence of this disruption is an imbalance in metabolic processes, which can contribute to the development of glycolipid metabolic disorders. The use of this compound in metabolic studies can help to elucidate the specific metabolites responsible for this inhibitory effect on the FXR pathway.

References

Application Notes and Protocols for Butylparaben-13C6 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of butylparaben in environmental samples using Butylparaben-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is a robust method for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision in analytical results.[1][2]

Introduction to Isotope Dilution Analysis

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process.[1][2] The labeled compound behaves almost identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, compensating for any losses during sample processing.

Experimental Protocols

Protocol 1: Analysis of Butylparaben in Water Samples

This protocol details the analysis of butylparaben in water matrices, such as surface water and wastewater, using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.

  • Fortification: To a 100 mL water sample, add a known concentration of this compound solution (e.g., 10 µg/L).[3] Also, spike with a mixture of native parabens for quality control if required.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of ultrapure water.[4]

    • Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Elution: Elute the retained parabens with 5 mL of methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 water:methanol).[3]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]

    • Mobile Phase:

      • A: 0.1% formic acid in water.[5][6]

      • B: 0.1% formic acid in methanol or acetonitrile.[5][6]

    • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the parabens, and then return to initial conditions for re-equilibration.[3]

    • Flow Rate: 0.3 - 0.4 mL/min.[3][5]

    • Injection Volume: 5 - 10 µL.[5][6]

    • Column Temperature: 40°C.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Negative mode is common for parabens.

    • Source Temperature: 150°C.[7]

    • Desolvation Temperature: 500°C.[5]

    • Capillary Voltage: 3.0 kV.[5]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native butylparaben and this compound.

      • Butylparaben: The specific m/z transitions will need to be optimized on the instrument.

      • This compound: A common transition is 199 > 98 with a collision energy of 20 V.[3]

3. Quantification

Create a calibration curve using standards containing known concentrations of native butylparaben and a constant concentration of this compound. Plot the ratio of the peak area of butylparaben to the peak area of this compound against the concentration of butylparaben. The concentration of butylparaben in the environmental sample is then determined from this calibration curve.

Protocol 2: Analysis of Butylparaben in Soil and Sediment Samples

This protocol outlines the analysis of butylparaben in solid environmental matrices using ultrasonic-assisted extraction and LC-MS/MS.

1. Sample Preparation and Extraction

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

  • Fortification: Weigh 1-2 g of the homogenized sample into a centrifuge tube. Spike with a known amount of this compound solution.

  • Ultrasonic-Assisted Extraction:

    • Add 10 mL of a suitable extraction solvent, such as acetonitrile or methanol.[8]

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 15 minutes.[8]

    • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the solid residue and combine the supernatants.[8]

  • Concentration: Evaporate the combined supernatant to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.[8]

  • Cleanup (if necessary): The extract may require cleanup using SPE as described in Protocol 1 to remove matrix interferences.

  • Reconstitution: Reconstitute the final extract in the initial mobile phase composition.

2. LC-MS/MS Analysis and Quantification

Follow the LC-MS/MS analysis and quantification steps as detailed in Protocol 1.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of parabens in environmental samples. Note that specific values can vary depending on the instrumentation, matrix, and specific method parameters.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Butylparaben in Environmental Samples

MatrixAnalytical MethodLODLOQReference
WaterHPLC-UV0.0339 µg/mL-[9]
WaterHPLC-UV0.2-0.4 µg/L0.7-1.4 µg/L[10]
WaterUHPLC-TOF/MS< 0.018 µg/L-[11]
Soil/SedimentLC-MS/MS-0.11-0.49 ng/g[12]

Table 2: Recovery Rates for Butylparaben in Environmental Samples

MatrixExtraction MethodRecovery (%)Reference
WaterVortex-assisted dispersive liquid-liquid extraction88.8 - 100.63%
WaterVortex-assisted SPE90.78 - 104.89%[9]
WaterMagnetic SPE86.1 - 110.8%[10]
Soil/SedimentUltrasonic-assisted extraction83 - 110%[12]
Personal Care ProductsMethanol Extraction with Sonication97 - 107%[1]

Visualizations

Experimental Workflow for Butylparaben Analysis in Water

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Water Sample Collection Fortification 2. Fortification with This compound SampleCollection->Fortification SPE 3. Solid-Phase Extraction (SPE) Fortification->SPE Concentration 4. Evaporation and Reconstitution SPE->Concentration LCMS 5. LC-MS/MS Analysis Concentration->LCMS Inject Sample DataProcessing 6. Data Processing and Quantification LCMS->DataProcessing

Caption: Workflow for water sample analysis.

Logical Relationship of Isotope Dilution

isotope_dilution Sample Environmental Sample Extraction Extraction & Cleanup Sample->Extraction IS Known Amount of This compound IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Ratio of Native to Labeled Analysis->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of isotope dilution analysis.

References

Application Note & Protocol: Metabolism Studies of Butylparaben Using ¹³C-Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products, has come under scrutiny due to its potential endocrine-disrupting properties. Understanding its metabolic fate is crucial for assessing its safety and risk to human health. Stable isotope-labeled internal standards, particularly ¹³C-labeled butylparaben, are indispensable tools for the accurate quantification of butylparaben and its metabolites in complex biological matrices.[1][2][3] The use of ¹³C-labeled standards corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This document provides detailed protocols and data presentation for in vitro and in vivo metabolism studies of butylparaben utilizing ¹³C-labeled standards.

Data Presentation

In Vitro Metabolism of Butylparaben in Human Liver Microsomes

Table 1: Kinetic Parameters for Butylparaben Metabolism

ParameterValueMethod
Km (µM)Data not available in search resultsLC-MS/MS with ¹³C-Butylparaben internal standard
Vmax (pmol/min/mg protein)Data not available in search resultsLC-MS/MS with ¹³C-Butylparaben internal standard
Intrinsic Clearance (CLint, µL/min/mg protein)Data not available in search resultsVmax/Km

Note: Specific kinetic parameters for butylparaben metabolism determined using ¹³C-labeled standards were not available in the provided search results. The table structure is provided as a template for researchers to populate with their experimental data.

In Vivo Metabolism of Butylparaben in Humans (Oral Administration)

A study on the metabolism and urinary excretion of n-butylparaben after a single oral dose of a deuterium-labeled analog (10 mg) in human volunteers identified several key metabolites.[4] While this study used deuterium labeling for the parent compound, the quantitative principles and identified metabolites are highly relevant for studies employing ¹³C-labeled internal standards for quantification.

Table 2: Urinary Excretion of n-Butylparaben and its Metabolites in Humans

MetabolitePercentage of Oral Dose Excreted in Urine (48h)
n-Butylparaben (free and conjugated)5.6%[4]
3-hydroxy-n-butylparaben (3OH-n-BuP)~6%[4]
p-hydroxybenzoic acid (PHBA)3.0 - 7.2%[4]
p-hydroxyhippuric acid (PHHA)57.2 - 63.8%[4]
Ring-hydroxylated metabolites< 1%[4]

Note: The majority of the dose was excreted within the first 24 hours.[4] PHHA was identified as the major, albeit non-specific, metabolite.[4]

Experimental Protocols

In Vitro Metabolism of Butylparaben using Human Liver Microsomes

This protocol outlines a typical procedure to study the metabolism of butylparaben in vitro using human liver microsomes and quantify the parent compound and its metabolites using ¹³C-labeled butylparaben as an internal standard.

Materials:

  • Human Liver Microsomes (HLM)

  • Butylparaben

  • ¹³C₆-Butylparaben (as internal standard)[1][5]

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

      • Phosphate buffer (to final volume)

      • Butylparaben (at various concentrations, e.g., 1-100 µM, prepared in a suitable solvent like DMSO, final solvent concentration <0.5%)

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the ¹³C₆-Butylparaben internal standard (e.g., at a final concentration of 100 ng/mL).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[6]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).[6]

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (UPLC or HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source is recommended.[6][7]

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7]

    • Gradient: A suitable gradient to separate butylparaben from its metabolites (e.g., starting with 95% A, ramping to 95% B).

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[6][7]

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for butylparaben, its expected metabolites, and the ¹³C₆-butylparaben internal standard.

      • Butylparaben: e.g., m/z 193.1 → 137.0[7]

      • ¹³C₆-Butylparaben: e.g., m/z 199.1 → 143.0

      • p-hydroxybenzoic acid (PHBA): e.g., m/z 137.0 → 93.0[7]

      • (Note: MRM transitions for other metabolites like hydroxylated butylparaben would need to be determined experimentally or from literature.)

    • Optimize MS parameters such as capillary voltage, source temperature, and collision energies for each analyte.

Data Analysis:

  • Quantify the concentration of butylparaben and its metabolites by constructing a calibration curve of the analyte/internal standard peak area ratio versus the concentration of the analyte standards.

  • Calculate metabolic rates and kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

In Vivo Metabolism Study in Rodents

This protocol provides a general framework for an in vivo study in rats to investigate the pharmacokinetics and metabolism of butylparaben.

Materials:

  • Laboratory rats (e.g., Sprague-Dawley)

  • Butylparaben

  • ¹³C₆-Butylparaben (for analytical internal standard)

  • Vehicle for dosing (e.g., corn oil)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical equipment as described in the in vitro protocol.

Procedure:

  • Dosing:

    • Administer a single dose of butylparaben to the rats via an appropriate route (e.g., oral gavage).

    • A control group should receive the vehicle only.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or saphenous vein). Process the blood to obtain plasma.

    • Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Preparation:

    • Plasma:

      • To a plasma sample (e.g., 100 µL), add ¹³C₆-Butylparaben internal standard.

      • Perform protein precipitation with ice-cold acetonitrile.[6]

      • Centrifuge, evaporate the supernatant, and reconstitute as described in the in vitro protocol.

    • Urine:

      • Urine samples may require an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) to measure conjugated metabolites.

      • Dilute the urine sample with water.

      • Add the ¹³C₆-Butylparaben internal standard.

      • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.

  • LC-MS/MS Analysis and Data Analysis:

    • Analyze the prepared samples using the LC-MS/MS method described previously.

    • Calculate the concentrations of butylparaben and its metabolites in plasma and urine.

    • Perform pharmacokinetic analysis on the plasma concentration-time data to determine parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the total amount of each metabolite excreted in the urine.

Visualizations

Butylparaben_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism cluster_final_products Excretory Products Butylparaben Butylparaben Hydroxylation Oxidation (Hydroxylation) Butylparaben->Hydroxylation CYP450 Ester_Hydrolysis Ester Hydrolysis Butylparaben->Ester_Hydrolysis Esterases Conjugation Conjugation (Glucuronidation, Sulfation) Butylparaben->Conjugation Oxidized_BP Oxidized Butylparaben (e.g., 3OH-n-BuP) Hydroxylation->Oxidized_BP PHBA p-Hydroxybenzoic Acid (PHBA) Ester_Hydrolysis->PHBA PHBA->Conjugation Glycine_Conj Glycine Conjugation PHBA->Glycine_Conj PHBA_Conj PHBA Conjugates Conjugation->PHBA_Conj BP_Conj Butylparaben Conjugates Conjugation->BP_Conj PHHA p-Hydroxyhippuric Acid (PHHA) Glycine_Conj->PHHA In_Vitro_Metabolism_Workflow start Start incubation Prepare Incubation Mixture (HLM, Buffer, Butylparaben) start->incubation pre_incubation Pre-incubate at 37°C incubation->pre_incubation initiate_reaction Initiate with NADPH Regenerating System pre_incubation->initiate_reaction incubate_reaction Incubate at 37°C (Time Course) initiate_reaction->incubate_reaction terminate_reaction Terminate with Acetonitrile + ¹³C-Butylparaben (IS) incubate_reaction->terminate_reaction protein_precipitation Protein Precipitation (Vortex & Centrifuge) terminate_reaction->protein_precipitation supernatant_transfer Collect Supernatant protein_precipitation->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis end End lcms_analysis->end

References

Application Notes and Protocols for Pharmacokinetic Studies of Butylparaben using a Butylparaben-13C6 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of butylparaben, utilizing data from studies with isotopically labeled tracers. The following sections detail the metabolic fate of butylparaben in humans, including excretion patterns and identified metabolites, based on a human study using a deuterium-labeled analog. Additionally, pharmacokinetic parameters from a study in rats using a 14C-labeled butylparaben tracer are presented to provide a more complete absorption, distribution, metabolism, and excretion (ADME) profile. Detailed experimental protocols for conducting similar studies are also provided.

Introduction

Butylparaben is a widely used preservative in cosmetics, pharmaceuticals, and food products. Understanding its pharmacokinetic profile is crucial for assessing its safety and potential for systemic exposure. The use of isotopically labeled tracers, such as Butylparaben-13C6, allows for the accurate differentiation and quantification of the administered compound and its metabolites from endogenous or environmental sources. This document summarizes key findings and methodologies from pharmacokinetic studies involving labeled butylparaben.

Pharmacokinetic Data

The following tables summarize the quantitative data on the urinary excretion of n-butylparaben and its metabolites in humans after a single oral dose of a labeled tracer, and the pharmacokinetic parameters of butylparaben in rats.

Human Urinary Excretion of n-Butylparaben and its Metabolites

In a human study, three volunteers were administered a single 10 mg oral dose of deuterium-labeled n-butylparaben. Urine samples were collected over 48 hours to determine the metabolic fate of the compound. The results are summarized in the table below.[1][2]

AnalytePercentage of Administered Dose Excreted in Urine (%)
n-Butylparaben (n-BuP)5.6
3-hydroxy-n-butylparaben (3OH-n-BuP)6.0
p-hydroxyhippuric acid (PHHA)57.2 - 63.8
p-hydroxybenzoic acid (PHBA)3.0 - 7.2

Data from a study using deuterium-labeled n-butylparaben, which is metabolically equivalent to this compound.

The majority of the administered dose was excreted within the first 24 hours (80.5–85.3%)[1][2].

Pharmacokinetic Parameters of Butylparaben in Rats

A study in Sprague-Dawley rats administered a single 100 mg/kg oral dose of [14C]-butylparaben provided the following pharmacokinetic parameters.

ParameterValue
Cmax (Plasma) 4- to 10-fold higher than dermal administration
tmax (Plasma) 0.5 hours
Urinary Excretion >70% (predominantly within the first 24 hours)
Fecal Excretion <4%
Tissue Retention 2%

Data from a study using [14C]-butylparaben in rats. This data provides an indication of the expected pharmacokinetic profile, but direct human data for plasma pharmacokinetics is not available.[3]

Metabolic Pathway of n-Butylparaben in Humans

The primary metabolic pathway of n-butylparaben in humans involves hydrolysis of the ester bond and oxidation of the alkyl side chain. The major metabolites identified are p-hydroxybenzoic acid (PHBA), which is further conjugated to p-hydroxyhippuric acid (PHHA), and 3-hydroxy-n-butylparaben (3OH-n-BuP), a product of side-chain oxidation.[1][2]

Butylparaben_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Butylparaben Butylparaben 3OH_n_BuP 3-hydroxy-n-butylparaben Butylparaben->3OH_n_BuP Oxidation PHBA p-hydroxybenzoic acid Butylparaben->PHBA Hydrolysis PHHA p-hydroxyhippuric acid PHBA->PHHA Glycine Conjugation

Metabolic pathway of n-butylparaben in humans.

Experimental Protocols

The following are detailed protocols for conducting a human pharmacokinetic study with an isotopically labeled butylparaben tracer, based on published methodologies.[1][2]

Human Oral Dosing and Sample Collection Protocol

This protocol outlines the steps for a human study to investigate the metabolism and excretion of an orally administered this compound tracer.

Human_Dosing_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Sample Analysis Volunteer_Recruitment Recruit healthy volunteers Informed_Consent Obtain informed consent Volunteer_Recruitment->Informed_Consent Dosing Administer a single oral dose of this compound (e.g., 10 mg) Informed_Consent->Dosing Urine_Collection Collect consecutive urine samples over a 48-hour period Dosing->Urine_Collection Sample_Storage Store urine samples at -20°C until analysis Urine_Collection->Sample_Storage Sample_Preparation Prepare urine samples for analysis (e.g., enzymatic hydrolysis) Sample_Storage->Sample_Preparation LC_MS_Analysis Analyze samples using LC-MS/MS Sample_Preparation->LC_MS_Analysis Data_Analysis Quantify this compound and its metabolites LC_MS_Analysis->Data_Analysis

Workflow for a human oral dosing study with this compound.

1. Volunteer Recruitment and Dosing:

  • Recruit a small number of healthy adult volunteers.

  • Following an overnight fast, administer a single oral dose of this compound (e.g., 10 mg) dissolved in a suitable vehicle (e.g., ethanol and water).

2. Urine Sample Collection:

  • Collect all urine voids for a period of 48 hours post-dosing.

  • Record the time and volume of each urine sample.

  • Store an aliquot of each sample at -20°C until analysis.

Analytical Protocol for Quantification of this compound and its Metabolites in Urine

This protocol describes the analytical methodology for the simultaneous quantification of this compound and its metabolites in human urine using online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).[1][4][5]

1. Sample Preparation:

  • Thaw urine samples to room temperature.

  • To determine the total concentration of conjugated and unconjugated species, perform enzymatic hydrolysis.

    • To a 1 mL aliquot of urine, add a β-glucuronidase/arylsulfatase solution.

    • Incubate at 37°C for a specified period (e.g., 2 hours).

  • Add an internal standard solution containing the 13C-labeled versions of the analytes of interest (if different from the dosed tracer) to each sample.

  • Centrifuge the samples to precipitate any proteins.

2. Online SPE-LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer. The HPLC system should be equipped with an online SPE module.

  • Online SPE:

    • Inject the prepared urine sample onto an SPE cartridge (e.g., a polymeric reversed-phase sorbent).

    • Wash the cartridge with a high-aqueous mobile phase to remove interfering matrix components.

    • Elute the analytes from the SPE cartridge onto the analytical HPLC column by switching the valve.

  • Liquid Chromatography:

    • Analytical Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate for analytical separation.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and each of its metabolites, as well as for the internal standards.

3. Quantification:

  • Generate a calibration curve using standards of known concentrations of each analyte.

  • Quantify the concentration of each analyte in the urine samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

Conclusion

The use of isotopically labeled tracers like this compound is a powerful tool for elucidating the pharmacokinetic profile of butylparaben in humans and other species. The data presented here indicates that orally administered butylparaben is extensively metabolized and rapidly excreted in the urine, primarily as p-hydroxyhippuric acid and oxidized metabolites. The provided protocols offer a framework for conducting robust pharmacokinetic studies to further investigate the ADME properties of butylparaben and other related compounds. These studies are essential for accurate risk assessment and ensuring the safety of consumer products containing parabens.

References

Application Notes: Analysis of Butylparaben in Cosmetic Formulations using Butylparaben-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Butylparaben is a widely utilized preservative in cosmetic and personal care products due to its effective antimicrobial properties against a broad spectrum of microorganisms.[1][2] Regulatory bodies in various regions have set limits on the concentration of parabens in consumer products, necessitating accurate and reliable analytical methods for their quantification.[1][3] The complexity of cosmetic matrices, which can range from simple solutions to complex emulsions, presents a significant challenge for accurate analysis.[1][4] The use of a stable isotope-labeled internal standard, such as Butylparaben-13C6, is a robust approach to mitigate matrix effects and ensure high accuracy and precision in quantification by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This document provides detailed application notes and protocols for the analysis of Butylparaben in cosmetic formulations using this compound as an internal standard.

Principle

The method employs High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for the separation and detection of Butylparaben. This compound, a stable isotope-labeled analog of Butylparaben, is added to the sample at a known concentration at the beginning of the sample preparation process.[5][6] Since this compound is chemically identical to Butylparaben and has a very similar retention time, it co-elutes and experiences similar ionization and fragmentation behavior in the mass spectrometer. Any sample loss during preparation or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, compensating for potential matrix effects and procedural errors.[7]

Experimental Protocols

Reagents and Materials
  • Butylparaben analytical standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • Centrifuge tubes

Standard Solution Preparation

Stock Solutions (1000 µg/mL):

  • Accurately weigh and dissolve an appropriate amount of Butylparaben and this compound in methanol to prepare individual stock solutions of 1000 µg/mL.

  • Store stock solutions at 4°C in amber glass vials.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the Butylparaben stock solution with methanol to cover the expected concentration range in cosmetic samples (e.g., 0.01 - 10 µg/mL).

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) in methanol.

Calibration Standards:

  • Prepare calibration standards by spiking the appropriate working standard solutions of Butylparaben and a fixed amount of the this compound working internal standard solution into a blank matrix (a cosmetic base without parabens, if available) or methanol.

Sample Preparation Protocol

The choice of sample preparation technique depends on the complexity of the cosmetic matrix.[1][4]

For Simple Matrices (e.g., Toners, Micellar Waters):

  • Accurately weigh approximately 0.1 g of the cosmetic sample into a 10 mL volumetric flask.

  • Add a known amount of the this compound internal standard working solution.

  • Dilute to volume with methanol.

  • Vortex for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Complex Matrices (e.g., Creams, Lotions):

  • Accurately weigh approximately 0.1 g of the cosmetic sample into a 15 mL centrifuge tube.[8]

  • Add a known amount of the this compound internal standard working solution.

  • Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[8]

  • Vortex vigorously for 2 minutes to disperse the sample.

  • Sonicate the sample for 15 minutes to ensure complete extraction.[8]

  • Centrifuge the sample at 8000 rpm for 10 minutes.[8]

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow for Cosmetic Analysis

Workflow Sample Cosmetic Sample Spike Spike with This compound (IS) Sample->Spike Add Internal Standard Extraction Extraction (e.g., Solvent Extraction) Spike->Extraction Sample Preparation Cleanup Cleanup (Centrifugation/Filtration) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification Data Processing QuantificationLogic Analyte_Peak Analyte Peak Area (Butylparaben) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Peak->Response_Ratio IS_Peak Internal Standard Peak Area (this compound) IS_Peak->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Concentration of Butylparaben Calibration_Curve->Final_Concentration

References

Application Note: Protocol for Using Butylparaben-13C6 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butylparaben, an alkyl ester of p-hydroxybenzoic acid, is widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] In cell culture research, it has been studied for its potential as an endocrine disruptor and its effects on various cellular processes, including cytotoxicity, apoptosis, and cell differentiation.[2][3][4]

Butylparaben-13C6 is a stable isotope-labeled version of butylparaben.[5] This labeling makes it an invaluable tool for specific applications where differentiation from endogenous or unlabeled exogenous butylparaben is necessary. Its primary uses in cell culture experiments are as a tracer to study metabolic pathways and as an internal standard for accurate quantification of butylparaben in biological matrices using mass spectrometry (MS) based methods like LC-MS or GC-MS.[5] The 13C label does not alter the chemical properties of the molecule, ensuring it behaves identically to its unlabeled counterpart in biological systems.

This document provides a detailed protocol for the application of this compound in cell culture experiments, summarizing key data from studies on unlabeled butylparaben to guide experimental design.

Data Presentation: Effects of Butylparaben on Various Cell Lines

The following tables summarize quantitative data from studies using unlabeled butylparaben. This information serves as a crucial starting point for determining appropriate concentration ranges and incubation times for experiments involving this compound.

Table 1: Summary of Butylparaben's Cellular Effects

Cell LineConcentration RangeIncubation TimeObserved Effects
Primary Sertoli Cells1 - 1000 nmol/mL6, 24 hDisruption and collapse of vimentin filaments.[6]
HepG2 (Hepatocarcinoma)5 - 1000 µMNot specifiedConcentration-dependent decrease in cell viability (above 400 µM), ATP depletion, and glutathione depletion at higher concentrations.[2]
HDFn (Dermal Fibroblasts)5 - 1000 µMNot specifiedConcentration-dependent decrease in cell viability (above 400 µM).[2]
Primary Cortical NeuronsNot specifiedNot specifiedInduced neuronal apoptosis mediated by ER stress.[3]
C3H10T1/2 (Mesenchymal Stem Cells)100 µM8 - 12 daysPromoted adipogenic differentiation while suppressing osteogenic and chondrogenic differentiation; activated PPARγ.[4]
MCF-7 & T47D (Breast Cancer)EC50: 1.2 µM (MCF-7)Not specifiedInduced cell proliferation via estrogen receptor α (ERα) signaling.[7]
Prostate OrganoidsLow-dose (unspecified)Long-termCaused hormonal imbalance and increased reactive oxygen species (ROS).[8]

Experimental Protocols

This section outlines the methodologies for preparing and using this compound in a typical cell culture experiment, followed by sample preparation for quantitative analysis.

  • Reconstitution: this compound is typically supplied as a solid. Reconstitute it in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to create a high-concentration stock solution (e.g., 10-100 mM).

  • Solubility Check: Ensure complete dissolution. Gentle warming or vortexing may be required. Butylparaben is soluble in DMSO, Ethanol, and Methanol.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, or 48 hours), based on published data and experimental goals.[6]

  • Harvesting: Following incubation, cells and/or media can be harvested for downstream analysis.

    • For Cell Lysate: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS), then lyse the cells using an appropriate lysis buffer or by sonication/homogenization in a suitable solvent (e.g., methanol/water mixture) for metabolite extraction.

    • For Media Analysis: Collect the cell culture medium to analyze the extracellular concentration of this compound and its metabolites.

This protocol is designed for the quantification of this compound and its potential metabolites from cell lysates.

  • Protein Precipitation: To the cell lysate, add a threefold volume of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains this compound and its metabolites.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase of the LC-MS system (e.g., 50:50 water:acetonitrile) for analysis.

  • Analysis: Analyze the sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer will be set to detect the specific mass-to-charge ratio (m/z) of this compound and its expected metabolites, allowing for precise quantification and differentiation from any unlabeled contaminants.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10-100 mM This compound Stock in DMSO p2 Seed Cells in Culture Plates e1 Prepare Working Solutions in Culture Medium p2->e1 e2 Treat Cells for Desired Time (e.g., 24h) e1->e2 e3 Harvest Cells and/or Media e2->e3 a1 Cell Lysis & Metabolite Extraction e3->a1 a2 Protein Precipitation (Acetonitrile) a1->a2 a3 Evaporate & Reconstitute Sample a2->a3 a4 LC-MS/MS Analysis a3->a4 G cluster_pathway Butylparaben-Induced ER Stress and Apoptosis BP Butylparaben ER Endoplasmic Reticulum (ER) BP->ER induces ER_Stress ER Stress ER->ER_Stress leads to GRP78 GRP78 ER_Stress->GRP78 activates ATF4 ATF4 ER_Stress->ATF4 activates CHOP CHOP ATF4->CHOP Bax Bax CHOP->Bax upregulates Mito Mitochondrion Casp3 Cleaved Caspase-3 Mito->Casp3 activates Bax->Mito acts on Apoptosis Apoptosis Casp3->Apoptosis

References

Troubleshooting & Optimization

addressing matrix effects in paraben analysis using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for paraben analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS analysis of parabens, particularly those arising from complex sample matrices.

Question: I'm observing significant signal suppression or enhancement for my paraben analytes. How can I identify and mitigate these matrix effects?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS analysis, especially with complex samples like cosmetics, personal care products, and biological fluids.[1][2][3] These effects occur when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analytes in the MS source.[1][3] Here’s a systematic approach to troubleshoot and address this issue:

Step 1: Confirm the Presence of Matrix Effects

A common method to qualitatively assess matrix effects is the post-column infusion experiment. This involves infusing a standard solution of your paraben analytes at a constant rate post-chromatographic separation while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal at the retention times of your analytes indicate ion suppression or enhancement, respectively.[4]

Quantitatively, matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent at the same concentration. The matrix effect (ME) can be calculated using the following formula[5][6]:

ME (%) = (Peak Area in Spiked Sample / Peak Area in Solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.[6]

  • A value > 100% indicates ion enhancement.[6]

Step 2: Implement Mitigation Strategies

Based on the nature and severity of the matrix effects, you can employ one or a combination of the following strategies:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the LC-MS system.[7]

    • Solid-Phase Extraction (SPE): This is a widely used and reliable technique for cleaning up and concentrating parabens from various matrices like environmental water and biological samples.[8][9][10] Different sorbents can be tested to selectively retain parabens while washing away interfering components.[8][11]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate parabens from interfering substances based on their differential solubility in immiscible liquids.[1] Adjusting the pH of the aqueous phase can optimize the extraction of acidic analytes like parabens.[1]

    • Sample Dilution: A simple and often effective approach is to dilute the sample extract.[4] This reduces the concentration of all components, including interfering ones, but may compromise the method's sensitivity if the paraben concentrations are low.[4]

  • Utilize an Internal Standard: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, standards, and blanks.

    • Stable Isotope Labeled (SIL) Internal Standards: This is the gold standard for correcting matrix effects.[12][13][14] SIL-IS are chemically identical to the analytes but have a different mass due to the incorporation of stable isotopes (e.g., ¹³C, D).[12][13] They co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.[15][16]

    • Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used. However, it may not perfectly mimic the behavior of the analyte.[12]

  • Employ the Method of Standard Additions: This method is particularly useful when a blank matrix is unavailable or when matrix variability is high.[17][18] It involves adding known amounts of the paraben standards to aliquots of the unknown sample. By plotting the instrument response against the added concentration, the endogenous concentration can be determined by extrapolating to the x-intercept.[18]

  • Optimize Chromatographic Conditions: Modifying the LC method can help separate the parabens from co-eluting interferences.[4][19] This can involve:

    • Changing the column chemistry.

    • Adjusting the mobile phase composition and gradient.

    • Using a divert valve to direct the flow to waste during elution of highly interfering components.[4]

Below is a troubleshooting workflow to guide your decision-making process:

MatrixEffectTroubleshooting Start Signal Suppression/ Enhancement Observed ConfirmME Confirm Matrix Effect (Post-Column Infusion or Quantitative Assessment) Start->ConfirmME AssessSeverity Assess Severity ConfirmME->AssessSeverity MinorME Minor Effect AssessSeverity->MinorME <20% variation MajorME Major Effect AssessSeverity->MajorME >20% variation OptimizeChrom Optimize Chromatography MinorME->OptimizeChrom UseIS Use Internal Standard (Preferably SIL-IS) MinorME->UseIS ImproveSamplePrep Improve Sample Preparation (SPE, LLE) MajorME->ImproveSamplePrep StandardAddition Use Method of Standard Additions MajorME->StandardAddition Revalidate Re-evaluate Matrix Effect and Validate Method OptimizeChrom->Revalidate UseIS->Revalidate ImproveSamplePrep->Revalidate StandardAddition->Revalidate Revalidate->AssessSeverity ME Persists Success Successful Quantification Revalidate->Success ME Mitigated

Caption: Troubleshooting workflow for matrix effects in LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques to reduce matrix effects for paraben analysis?

A1: The choice of sample preparation technique depends on the complexity of the matrix. For cosmetics and personal care products, a simple "dilute and shoot" approach after extraction with a suitable solvent like methanol or acetonitrile can sometimes be sufficient.[15][20] However, for more complex matrices, the following techniques are commonly employed:

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up and concentrating parabens from various samples, including water and biological fluids.[8][9][10]

  • Liquid-Liquid Extraction (LLE): LLE is another robust technique for separating parabens from interfering components.[1]

  • Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples, such as seafood tissues.[21]

Q2: Why are stable isotope labeled (SIL) internal standards preferred for paraben analysis by LC-MS?

A2: SIL internal standards are considered the "gold standard" for quantitative LC-MS analysis because they have the same chemical and physical properties as the native analytes.[12][13][14] This means they co-elute with the target parabens and are affected by matrix effects in the same way.[15][16] By calculating the ratio of the native analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[12]

Q3: When should I use the method of standard additions?

A3: The method of standard additions is most appropriate in the following scenarios:

  • When a true blank matrix (a sample matrix that is free of the analytes of interest) is not available for preparing matrix-matched calibrants.[17]

  • When the composition of the sample matrix varies significantly between samples, leading to inconsistent matrix effects.[17]

  • When you need to achieve a high degree of accuracy in your quantitative results.[17]

Q4: Can I just dilute my sample to get rid of matrix effects?

A4: Sample dilution is a quick and easy way to reduce the concentration of interfering matrix components.[4] However, this approach also dilutes your target paraben analytes. If the concentration of parabens in your sample is high, dilution can be a very effective strategy. But, if the paraben levels are near the limit of quantification (LOQ) of your method, dilution may lead to a loss of sensitivity and make accurate measurement impossible.[4]

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for paraben analysis, highlighting the effectiveness of different approaches to mitigate matrix effects.

ParameterMethylparabenEthylparabenPropylparabenButylparabenMatrixMethod HighlightsReference
Recovery (%) 95.7 - 102.095.7 - 102.095.7 - 102.095.7 - 102.0Human UrineSPE and LC-MS/MS with SIL-IS[22]
Recovery (%) 97 - 10797 - 10797 - 10797 - 107Personal Care ProductsMethanol extraction with SIL-IS[15]
Recovery (%) 85.6 ± 6.3-100.6 ± 11.8-WaterBar adsorptive microextraction (BAμE)[11]
LOQ (ng/mL) 1.00.50.20.5Human UrineSPE and LC-MS/MS[22]
LOD (μg/L) 0.10.10.10.1WaterBAμE-HPLC-DAD[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Parabens in Water Samples

This protocol provides a general procedure for extracting parabens from water samples using SPE. The specific sorbent and elution solvents may need to be optimized for your particular application.

SPE_Protocol Start Start: Water Sample SpikeIS Spike with Internal Standard (e.g., SIL-Parabens) Start->SpikeIS ConditionCartridge Condition SPE Cartridge (e.g., with Methanol then Water) SpikeIS->ConditionCartridge LoadSample Load Water Sample onto Conditioned Cartridge ConditionCartridge->LoadSample WashCartridge Wash Cartridge to Remove Interferences (e.g., with Water) LoadSample->WashCartridge DryCartridge Dry Cartridge (e.g., under Vacuum) WashCartridge->DryCartridge EluteAnalytes Elute Parabens with Organic Solvent (e.g., Methanol or Acetonitrile) DryCartridge->EluteAnalytes Evaporate Evaporate Eluate to Dryness (under Nitrogen Stream) EluteAnalytes->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS Reconstitute->Analyze

Caption: General workflow for Solid-Phase Extraction of parabens.

Methodology:

  • Sample Preparation: To a 100 mL water sample, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the parabens from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Protocol 2: Method of Standard Additions

This protocol describes how to perform quantification using the method of standard additions.

Methodology:

  • Sample Aliquoting: Divide your sample extract into at least four equal aliquots (e.g., 200 µL each).

  • Spiking:

    • Leave one aliquot unspiked (this is your unknown).

    • To the other three aliquots, add increasing known amounts of a paraben standard solution. The concentrations should bracket the expected concentration in the sample.

  • Analysis: Analyze all four aliquots by LC-MS and record the peak area for each paraben.

  • Data Analysis:

    • Create a plot with the added concentration on the x-axis and the corresponding peak area on the y-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of the paraben in the original, unspiked sample.

References

improving mass spectrometry sensitivity for Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Butylparaben-13C6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and enhance analytical sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal Intensity

Potential Cause Troubleshooting Step
Improper Ionization Settings This compound is readily ionized using Electrospray Ionization (ESI) in negative mode. Ensure your mass spectrometer is set to negative ion mode. The deprotonated molecule [M-H]- should be selected as the precursor ion.[1][2]
Suboptimal Source Parameters Optimize ESI source parameters, including capillary voltage, source temperature, and nebulizer gas flow. Typical starting conditions for parabens include a capillary voltage of -4000 V and a capillary temperature of 220 °C.[1]
Inefficient Sample Extraction The choice of extraction method can significantly impact recovery and, consequently, signal intensity. For complex matrices, consider advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME) to effectively isolate this compound.[3][4][5] For simpler matrices, a straightforward dilution and homogenization with an organic solvent like methanol may be sufficient.[3][6]
Sample Degradation Ensure samples are freshly prepared and stored properly to prevent degradation.[7]
Incorrect Mobile Phase Composition The mobile phase composition affects ionization efficiency. A typical mobile phase for paraben analysis consists of a gradient of methanol or acetonitrile and water.[1][8] The addition of a small amount of formic acid (0.1%) can aid in protonation in positive mode, but for negative mode analysis of parabens, it is generally not required.[9]

Issue 2: High Background Noise or Contamination

Potential Cause Troubleshooting Step
Solvent and Reagent Contamination Use high-purity solvents and reagents (e.g., LC-MS grade) to minimize background noise.[10]
System Contamination If contamination is suspected, flush the entire LC-MS system, including the injector, tubing, and column.[10][11] A common cleaning solution is a mixture of isopropanol and water.
Carryover from Previous Injections Implement a robust needle and injection port washing protocol between samples to prevent carryover. This may involve multiple wash cycles with different solvents.
Plasticizer Contamination Be mindful of potential contamination from plastic labware (e.g., tubes, pipette tips), which can introduce interfering compounds. Use glass or polypropylene labware where possible.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Potential Cause Troubleshooting Step
Column Overloading Reduce the injection volume or sample concentration to avoid overloading the analytical column.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Injecting a sample in a much stronger solvent can lead to peak distortion.[11]
Column Degradation If the column has been used extensively, its performance may degrade. Try replacing the column with a new one of the same type.
Secondary Interactions Peak tailing can sometimes be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce extra-column band broadening.[11]

Issue 4: Matrix Effects (Ion Suppression or Enhancement)

Potential Cause Troubleshooting Step
Co-eluting Matrix Components Complex sample matrices can contain compounds that co-elute with this compound and interfere with its ionization, leading to ion suppression or enhancement.[12]
Insufficient Sample Cleanup Implement more rigorous sample preparation methods like SPE to remove interfering matrix components.[3][4][13]
Chromatographic Separation Optimize the liquid chromatography method to achieve better separation of this compound from matrix interferences. This may involve adjusting the gradient profile or trying a different column chemistry.[14]
Use of an Isotope-Labeled Internal Standard Since you are using this compound, it likely serves as an internal standard for the quantification of native Butylparaben. The use of a stable isotope-labeled internal standard is a highly effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound analysis?

A1: Electrospray Ionization (ESI) in negative ion mode is the most common and effective method for the analysis of parabens, including this compound.[1][2] This is because the phenolic hydroxyl group on the paraben structure readily loses a proton to form the deprotonated molecule [M-H]-, which can be sensitively detected by the mass spectrometer.

Q2: How can I improve the ionization efficiency of this compound?

A2: To enhance ionization efficiency, you can:

  • Optimize the mobile phase: Using solvents like methanol or acetonitrile in the mobile phase generally leads to good ESI performance.[1][8]

  • Adjust source parameters: Fine-tuning the capillary voltage, source temperature, and gas flow rates can significantly impact signal intensity.[1][2]

  • Reduce matrix effects: As discussed in the troubleshooting guide, minimizing co-eluting matrix components through effective sample preparation is crucial for preventing ion suppression and thus improving effective ionization of the analyte.[12]

Q3: What type of HPLC column is recommended for this compound separation?

A3: A reversed-phase C18 or C8 column is typically used for the separation of parabens.[8] These columns provide good retention and separation of these relatively nonpolar compounds. A column with a smaller particle size (e.g., sub-2 µm) can provide higher resolution and efficiency.

Q4: What are some common sample preparation techniques for this compound in complex matrices?

A4: For complex matrices such as cosmetics, food, or biological fluids, effective sample preparation is key to achieving high sensitivity and accuracy. Commonly used techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[3][4][5]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This method is known for its high enrichment factor and is suitable for detecting very low levels of parabens.[3]

  • Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples, as it combines homogenization and extraction into a single step.[15][16]

Q5: How do I minimize instrument contamination during my analysis?

A5: To minimize contamination:

  • Always use high-purity, LC-MS grade solvents and reagents.[10]

  • Thoroughly clean all glassware and lab equipment.

  • Incorporate wash steps in your autosampler sequence to clean the injection needle and port between samples.

  • If you suspect contamination, perform a system flush with a strong solvent like isopropanol.[7]

Experimental Protocols

Protocol 1: Standard LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation (Simple Matrix - e.g., Water Sample):

  • To 1 mL of the water sample, add the appropriate amount of this compound internal standard solution.
  • Vortex the sample for 30 seconds.
  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water
Mobile Phase B Methanol[1][8]
Gradient Start at 25% B, increase to 95% B over 6.5 minutes, hold for 1.5 minutes, then return to 25% B and equilibrate for 2 minutes.[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 10 µL[1]

3. Mass Spectrometry Parameters:

ParameterValue
Ionization Mode ESI Negative[1][2]
Capillary Voltage -4000 V[1]
Capillary Temperature 220 °C[1]
Vaporizer Temperature 230 °C[1]
Sheath Gas Flow 20 arbitrary units[1]
Auxiliary Gas Flow 15 arbitrary units[1]
Collision Gas Argon at 1.9 mTorr[1]
Monitoring Mode Selected Reaction Monitoring (SRM)

4. Data Analysis:

  • Integrate the peak areas for the specific SRM transitions of this compound.
  • If quantifying native Butylparaben, calculate the peak area ratio of the analyte to the internal standard (this compound) and determine the concentration from a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of this compound (Internal Standard) Sample->Add_IS Extraction Extraction (e.g., SPE, DLLME) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI Negative) Separation->Ionization Detection Mass Spectrometry Detection (SRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Low Signal Intensity? Check_Ionization Verify Negative Ion Mode & Source Parameters Start->Check_Ionization Yes Check_Sample_Prep Evaluate Sample Extraction Efficiency Check_Ionization->Check_Sample_Prep Check_LC_Conditions Optimize Mobile Phase & Gradient Check_Sample_Prep->Check_LC_Conditions Check_Contamination Investigate for Contamination & Matrix Effects Check_LC_Conditions->Check_Contamination Solution_Found Signal Improved Check_Contamination->Solution_Found

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Chromatographic Analysis of Paraben Isomers and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of paraben isomers and their metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating paraben isomers and their metabolites?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely used techniques for the separation of parabens and their metabolites.[1] These methods are often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors for sensitive and selective detection.[2][3]

Q2: Which type of column is best suited for paraben analysis?

A2: C18 columns are the most common and effective stationary phases for separating parabens due to their hydrophobic nature, which allows for good retention and resolution of these compounds.[1][4][5] Core-shell particle columns can also offer high efficiency and faster analysis times.[5][6]

Q3: What are the typical mobile phases used for the separation of parabens?

A3: A mixture of water and an organic solvent, such as methanol or acetonitrile, is typically used as the mobile phase.[1][7] The addition of a small amount of acid, like formic acid or phosphoric acid, can improve peak shape and resolution.[4][7] Both isocratic and gradient elution methods are employed, with gradient elution being common for separating a wider range of parabens and their metabolites in a single run.[1][5][8]

Q4: How can I improve the sensitivity of my paraben analysis?

A4: To enhance sensitivity, consider using a more sensitive detector like a mass spectrometer (MS) or a fluorescence detector (FD).[4] UPLC systems, with their smaller particle-sized columns, can also lead to sharper peaks and improved sensitivity.[9] Additionally, optimizing sample preparation to pre-concentrate the analytes can significantly increase detection sensitivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of paraben isomers and metabolites.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping or merged peaks for different paraben isomers (e.g., propylparaben and isopropylparaben, or butylparaben and isobutylparaben).[1]

  • Shoulders on peaks, indicating the presence of a co-eluting compound.[10][11]

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Mobile Phase Composition Modify the organic-to-aqueous ratio in your mobile phase. For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention times and may improve separation.[10] Experiment with different organic modifiers (e.g., switching from methanol to acetonitrile) as this can alter selectivity.[11]
Incorrect pH of the Mobile Phase Adjusting the pH of the mobile phase can alter the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity.[12]
Suboptimal Column Chemistry If resolution is still poor, consider a column with a different C18 bonding chemistry or a different stationary phase altogether, such as a biphenyl or cyano phase, which can offer different selectivity for aromatic compounds.
Inappropriate Flow Rate or Temperature Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase analysis time. Optimizing the column temperature can also affect selectivity and peak shape.
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" on the leading edge.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with the Stationary Phase Peak tailing can occur due to interactions between the analytes and active sites (e.g., residual silanols) on the silica support. Using a lower pH mobile phase or a column with end-capping can help minimize these interactions.
Column Overload Injecting too much sample can lead to peak fronting.[13] Dilute your sample or reduce the injection volume.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing. Replace the guard column or, if necessary, the analytical column.
Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same analyte vary significantly between injections.

Possible Causes and Solutions:

Possible Cause Solution
Pump Malfunction or Leaks Inconsistent flow from the pump will lead to shifting retention times. Check for leaks in the system and ensure the pump is properly primed and functioning correctly.
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using gradient elution.
Changes in Mobile Phase Composition If the mobile phase is prepared manually, slight variations in composition between batches can cause retention time shifts. Use a mobile phase from the same batch for an entire analytical run. For gradient systems, ensure the online mixing is working correctly.
Fluctuations in Column Temperature Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Simultaneous Determination of Parabens and their Metabolites in Biological Samples

This protocol is adapted from a method for the analysis of four parabens (methyl-, ethyl-, n-propyl-, and n-butylparaben) and two of their metabolites (4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid) in seminal plasma.[2][3]

1. Sample Preparation:

  • To a 0.2 mL sample, add an internal standard solution.

  • For the analysis of conjugated metabolites, add β-D-glucuronidase solution and incubate.

  • For parent parabens, perform liquid-liquid extraction with ethyl acetate.

  • For metabolites, perform protein precipitation with acetonitrile.[2]

  • Evaporate the supernatant to dryness and reconstitute the residue in methanol.[2]

  • Filter the final solution before injection.

2. UPLC-MS/MS Conditions:

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode with multiple reaction monitoring (MRM) for each analyte.

Protocol 2: HPLC-DAD for the Simultaneous Determination of Paraben Isomers in Pharmaceuticals and Cosmetics

This protocol is based on a method for the separation of seven paraben derivatives, including isomers.[5][6]

1. Sample Preparation:

  • Dilute the sample with methanol or the mobile phase.

  • Filter the sample through a 0.45 µm filter prior to injection.

2. HPLC-DAD Conditions:

  • Column: C18-bonded core-shell silica particle column (e.g., 2.6 µm, 150 x 3.0 mm).[5][6]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile.

  • Flow Rate: A flow rate gradient may be employed for optimal separation.

  • Detection: Photodiode array (PDA) detector set at 254 nm.[5][6]

  • Injection Volume: 1.0 µL.[5][6]

Quantitative Data Summary

Table 1: Performance Characteristics of a UPLC-MS/MS Method for Paraben Analysis

CompoundLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Methylparaben0.5 - 1000.10.592.3 - 105.4
Ethylparaben0.5 - 1000.10.595.1 - 108.7
Propylparaben0.5 - 1000.10.598.2 - 110.1
Butylparaben0.5 - 1000.10.596.5 - 109.3
4-Hydroxybenzoic acid1.0 - 2000.21.090.7 - 103.8

Data is illustrative and based on typical performance characteristics found in the literature.

Table 2: Performance of an HPLC-FD Method for Six Parabens

CompoundLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methylparaben0.50 - 10.000.290.88
Ethylparaben0.50 - 10.000.300.91
Propylparaben0.50 - 10.000.310.94
Isopropylparaben0.50 - 10.000.320.97
Butylparaben0.50 - 10.000.310.94
Benzylparaben0.50 - 10.000.300.91
Data sourced from a study on the simultaneous determination of six parabens in cosmetics by HPLC with fluorescence detection.[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Cosmetic Sample Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Separation C18 Column Separation HPLC_UPLC->Separation Detection UV / MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for paraben analysis.

Troubleshooting_Peak_Coelution Start Poor Peak Resolution (Co-elution) AdjustMobilePhase Adjust Mobile Phase (Organic % or Solvent Type) Start->AdjustMobilePhase NotResolved Still Not Resolved AdjustMobilePhase->NotResolved Check Resolution AdjustpH Optimize Mobile Phase pH AdjustpH->NotResolved Check Resolution ChangeColumn Change Column Chemistry (e.g., different C18, Phenyl) ChangeColumn->NotResolved Check Resolution AdjustFlowTemp Adjust Flow Rate or Temperature Resolved Peaks Resolved AdjustFlowTemp->Resolved Check Resolution NotResolved->AdjustpH NotResolved->ChangeColumn NotResolved->AdjustFlowTemp

Caption: Troubleshooting logic for peak co-elution.

References

Technical Support Center: Butylparaben-13C6 Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Butylparaben-13C6 as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in analytical methods?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, typically by mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary role is to correct for variations in sample preparation (e.g., extraction efficiency) and analytical detection (e.g., matrix effects), thereby improving the accuracy and precision of the quantification of unlabeled butylparaben.[2][3]

Q2: What are the most common sources of interference in methods using this compound?

A2: The most common interferences include:

  • Matrix Effects: Co-eluting components from the sample matrix (e.g., plasma, urine, cosmetics) can suppress or enhance the ionization of this compound, leading to inaccurate measurements.[4]

  • Co-elution of Structural Isomers or Related Compounds: Other compounds with similar chromatographic properties may co-elute, potentially causing interference. For example, benzylparaben has been reported to co-elute with butylparaben under certain conditions.[5]

  • Cross-Contamination: Contamination of the analytical system with unlabeled butylparaben can interfere with the accurate measurement of the internal standard.

  • Isotopic Contribution: Although generally minimal, the isotopic distribution of the unlabeled butylparaben can contribute to the signal of the labeled internal standard, particularly at very high concentrations of the analyte.

Q3: Can this compound and unlabeled Butylparaben have different retention times in chromatography?

A3: Yes, it is possible to observe a slight difference in retention times between an analyte and its stable isotope-labeled internal standard. This phenomenon, known as the "isotope effect," is more common with deuterium labeling but can also occur with 13C labeling. A significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising the accuracy of quantification.

Q4: What are typical mass transitions for this compound in LC-MS/MS analysis?

A4: In negative ion mode electrospray ionization (ESI), a common precursor ion for this compound is m/z 199. A common product ion for quantification is m/z 98.[6] For comparison, the unlabeled Butylparaben typically shows a precursor ion of m/z 193 and a product ion of m/z 92.[6]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility of this compound Signal

Possible Causes and Solutions

CauseRecommended Action
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Verify the accuracy and calibration of pipettes.
Matrix Effects Evaluate matrix effects by comparing the internal standard response in neat solvent versus a matrix blank.[4] If significant suppression or enhancement is observed, improve sample cleanup procedures (e.g., using solid-phase extraction) or optimize chromatographic separation to remove interfering matrix components.[7]
Instrument Contamination Run solvent blanks to check for system contamination or carryover. If contamination is detected, clean the injection port, autosampler needle, and column.
Inconsistent Ionization Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows, voltage).[8] Ensure the instrument has had adequate time to stabilize.
Liquid Handling System Malfunction For automated systems, erratic internal standard response at regular intervals may indicate a malfunctioning channel in the liquid handling system.[9]
Issue 2: Unexpectedly Low or High this compound Signal in All Samples

Possible Causes and Solutions

CauseRecommended Action
Incorrect Internal Standard Concentration Verify the concentration of the this compound working solution. Prepare a fresh dilution from the stock solution and re-analyze.
Systematic Ion Suppression/Enhancement A consistent low or high signal across the batch may indicate a strong, consistent matrix effect from the sample type.[4] Consider further sample dilution or alternative extraction methods to mitigate this.
Mass Spectrometer Sensitivity Drift The instrument's sensitivity may have drifted. Perform a system suitability test with a known concentration of the internal standard in a clean solvent to verify instrument performance.[10] The response should be within 15-20% of previous runs under ideal conditions.[10]
Degradation of Internal Standard Ensure the internal standard solution is stored correctly and has not expired. Prepare a fresh working solution if degradation is suspected.

Experimental Protocols

Representative LC-MS/MS Method for Butylparaben Analysis

This protocol is a representative example based on common practices in the literature.[6][8][11]

1. Sample Preparation (e.g., for cosmetic cream)

  • Accurately weigh approximately 0.1 g of the sample into a centrifuge tube.

  • Add 100 µL of this compound internal standard solution (concentration will depend on the expected analyte range).

  • Add 5 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).

  • Vortex for 1 minute, followed by ultrasonication for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Gradient: A typical gradient might start at 10% B, ramp to 70% B over several minutes, followed by a wash and re-equilibration step.[11]

  • Injection Volume: 10 µL.[11]

  • Column Temperature: 40 °C.[11]

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[8]

  • Monitoring Mode: Selected Reaction Monitoring (SRM).[6]

  • Spray Voltage: 3500 V.[11]

  • Source Temperature: 150 °C.[8]

  • Desolvation Gas Flow: 850 L/h.[8]

Table of SRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Butylparaben1939227
This compound 199 98 24

Data adapted from Rocha et al., 2022.[6]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting variability in the this compound internal standard signal.

G cluster_0 Troubleshooting Workflow: Internal Standard Signal Variability start Observe Inconsistent IS Signal check_pattern Analyze Signal Pattern (Random vs. Systematic) start->check_pattern random_var Random Variability check_pattern->random_var Random systematic_var Systematic Variability (e.g., signal drift, analyte concentration effect) check_pattern->systematic_var Systematic check_prep Review Sample Prep (Pipetting, Dilution) random_var->check_prep check_lc Check for Carryover (Run Blanks) check_prep->check_lc Prep OK fix_prep Recalibrate Pipettes Retrain Analyst check_prep->fix_prep Error Found check_ms Inspect MS Response (System Suitability) check_lc->check_ms No Carryover fix_lc Clean Autosampler and Column check_lc->fix_lc Carryover Found fix_ms Tune/Calibrate MS Clean Source check_ms->fix_ms MS Fails check_matrix Evaluate Matrix Effects (Post-column infusion) systematic_var->check_matrix check_analyte Test for Analyte Concentration Effect check_matrix->check_analyte No Matrix Effect fix_matrix Improve Sample Cleanup Optimize Chromatography check_matrix->fix_matrix Matrix Effect Found fix_analyte Dilute High Conc. Samples Adjust IS Concentration check_analyte->fix_analyte Effect Found

Caption: Troubleshooting workflow for this compound signal variability.

References

Technical Support Center: Butylparaben-13C6 Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Butylparaben-13C6 in various organic solvents, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in organic solvents?

A1: To ensure the stability of this compound stock solutions, it is recommended to store them at refrigerated temperatures (2-8°C) in amber glass vials to protect from light. For short-term storage (up to one week), room temperature may be acceptable for solutions in acetonitrile. However, for longer-term stability, refrigeration is advised.

Q2: Which organic solvents are suitable for preparing stock solutions of this compound?

A2: Butylparaben is soluble in a variety of organic solvents. Commonly used solvents for preparing stock solutions include methanol, ethanol, and acetonitrile. The choice of solvent may depend on the subsequent analytical method (e.g., HPLC, LC-MS).

Q3: What is the primary degradation pathway for this compound in solution?

A3: The most common degradation pathway for parabens, including this compound, is hydrolysis of the ester bond. This reaction is catalyzed by the presence of water and is significantly accelerated at alkaline pH (pH 8 or higher), leading to the formation of 4-hydroxybenzoic acid-13C6 and butanol. While parabens are generally stable in neutral to acidic aqueous solutions (pH 3-6) for extended periods, the presence of residual water in organic solvents can contribute to slow hydrolysis over time.

Q4: Can transesterification occur when this compound is dissolved in alcoholic solvents like methanol or ethanol?

A4: Transesterification, the exchange of the butyl group with the alkyl group of the solvent (e.g., forming Methylparaben-13C6 in methanol), is a potential reaction. However, this reaction is typically slow under neutral conditions and at ambient temperatures in the absence of a catalyst. While it has been observed in biological systems, significant transesterification is not expected during routine storage of analytical standards.

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your stock solution can be monitored by periodic analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves comparing the peak area of this compound and monitoring for the appearance of degradation products, such as 4-hydroxybenzoic acid-13C6.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Decreased peak area of this compound over time in HPLC analysis. 1. Hydrolysis: Presence of water in the organic solvent, especially if the solution has a non-neutral pH. 2. Evaporation of Solvent: Improperly sealed storage vial. 3. Adsorption to Container: Interaction of the analyte with the surface of the storage container.1. Use high-purity, anhydrous organic solvents. Prepare solutions in a dry environment if possible. Ensure any aqueous components are pH-neutral or slightly acidic. 2. Use vials with tight-fitting caps, preferably with a PTFE-lined septum. 3. Use silanized glass vials or polypropylene vials to minimize adsorption.
Appearance of a new peak corresponding to 4-hydroxybenzoic acid-13C6. Hydrolysis: This is the primary degradation product of this compound.Confirm the identity of the new peak by comparing its retention time with a standard of 4-hydroxybenzoic acid-13C6. If hydrolysis is confirmed, prepare fresh stock solutions using anhydrous solvents and store at refrigerated conditions.
Inconsistent analytical results between different aliquots of the same stock solution. 1. Incomplete Dissolution: The compound may not be fully dissolved, leading to a non-homogenous solution. 2. Precipitation: The compound may have precipitated out of solution due to temperature changes or exceeding its solubility limit.1. Ensure complete dissolution by vortexing and/or sonicating the solution upon preparation. 2. Visually inspect the solution for any precipitate before use. If precipitation is observed, gently warm the solution and sonicate to redissolve the compound. Always bring refrigerated solutions to room temperature before use.

Stability Data Summary

Solvent Concentration Storage Conditions Observed Stability Primary Concern(s)
Acetonitrile0.2 mg/mLRoom Temperature or 2-8°CStable for at least 7 days.Hydrolysis if water is present.
Ethanol/Water (90:10, v/v)2 mg/mL4°C, in amber glass flasksStable for one week.Hydrolysis due to water content.
Ethanol/Water (9:1, v/v)Not specifiedRefrigeratedStable for one week.Hydrolysis due to water content.
Aqueous Solution (pH 3-6)Not specifiedRoom TemperatureStable for up to 4 years.pH-dependent hydrolysis.
Aqueous Solution (pH ≥ 8)Not specifiedRoom TemperatureRapid hydrolysis.pH-dependent hydrolysis.

Experimental Protocols

Protocol for Stability Assessment of this compound Stock Solutions using HPLC

This protocol outlines a general procedure for monitoring the stability of this compound in an organic solvent.

1. Materials and Reagents:

  • This compound

  • High-purity organic solvent (e.g., HPLC-grade methanol, ethanol, or acetonitrile)

  • 4-hydroxybenzoic acid-13C6 (as a reference standard for the primary degradant)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Amber glass storage vials with PTFE-lined caps

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to a specific concentration (e.g., 1 mg/mL).

  • Working Standard: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Degradant Standard: Prepare a stock and working standard of 4-hydroxybenzoic acid-13C6 in the mobile phase.

3. HPLC Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with or without a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peaks.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Analyze the freshly prepared this compound working standard to obtain the initial peak area (Time 0).

  • Store the stock solution under the desired conditions (e.g., room temperature and 2-8°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw an aliquot of the stock solution, prepare a fresh working standard, and analyze it by HPLC.

  • Monitor the peak area of this compound and check for the presence and growth of any degradation peaks, particularly the peak corresponding to 4-hydroxybenzoic acid-13C6.

  • Calculate the percentage of the initial this compound remaining at each time point. A common stability threshold is retaining at least 95% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_storage Storage Conditions cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Standard (Time 0) prep_stock->prep_working store Store Stock Solution (e.g., 2-8°C, RT, protected from light) prep_stock->store hplc_t0 Analyze Time 0 Sample prep_working->hplc_t0 eval Compare Peak Areas & Monitor Degradants hplc_t0->eval hplc_tn Analyze at Subsequent Time Points (Tn) hplc_tn->eval store->hplc_tn Aliquot at Tn

Caption: Workflow for assessing the stability of this compound solutions.

degradation_pathway Butylparaben This compound Condition + H2O (catalyzed by OH-) Butylparaben->Condition Products 4-Hydroxybenzoic acid-13C6 + Butanol Condition->Products

Caption: Primary hydrolytic degradation pathway of this compound.

Technical Support Center: Optimizing Electrospray Ionization for Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butylparaben-13C6 in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ESI-MS?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Butylparaben. In quantitative mass spectrometry, a SIL internal standard is crucial for accurate and precise measurements. Because this compound is chemically identical to Butylparaben, it co-elutes chromatographically and experiences similar ionization effects in the ESI source. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to more reliable quantification.

Q2: Should I use positive or negative ion mode for this compound analysis?

A2: Both positive and negative ion modes can be used for the analysis of this compound.

  • Negative Ion Mode: Parabens have acidic phenolic groups that readily deprotonate, making negative ion mode a common choice.[1] This mode can sometimes offer lower background noise and reduced interference from co-eluting compounds, as fewer molecules ionize under these conditions.[2]

  • Positive Ion Mode: While less common, positive ion mode can also be effective. In this mode, protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+ are formed.[3][4]

The optimal mode should be determined empirically for your specific sample matrix and instrument conditions to achieve the best sensitivity and signal-to-noise ratio.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: In a tandem mass spectrometer, this compound is first ionized to form a precursor ion, which is then fragmented to produce characteristic product ions. The specific m/z values will depend on the ionization mode:

Ionization ModePrecursor IonProduct Ion(s) (m/z)
Negative [M-H]- (m/z 199.1)98, 142
Positive [M+H]+ (m/z 201.1)104, 145

Note: These values are for this compound. The corresponding unlabeled Butylparaben would have precursor ions at m/z 193.1 for [M-H]- and m/z 195.1 for [M+H]+.

Q4: What are common mobile phase additives for LC-MS analysis of this compound?

A4: Mobile phase additives are used to improve chromatographic peak shape and enhance ionization efficiency. Common additives include:

  • Formic Acid (0.1%): Frequently used in reversed-phase chromatography to acidify the mobile phase, which can improve peak shape and promote protonation in positive ion mode.[5]

  • Acetic Acid (0.1%): An alternative to formic acid, also used to control pH and improve chromatography.[6]

  • Ammonium Formate or Ammonium Acetate (5-10 mM): These volatile salts are excellent for providing counter-ions and improving the signal in both positive and negative ESI.[7][8] Ammonium fluoride has also been shown to significantly enhance signal in negative ion mode.[1]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Ionization Mode Verify that you are using the optimal ionization mode (positive or negative) for your experimental conditions. Infuse a standard solution of this compound in both modes to determine which provides a better response.
Suboptimal ESI Source Parameters Systematically optimize key source parameters such as capillary voltage, source temperature, and gas flow rates (nebulizing and drying gas). Start with the recommended ranges in the table below and fine-tune for your instrument.
Ion Suppression from Matrix Components Complex sample matrices can significantly suppress the ionization of this compound.[2] To address this, improve your sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds.[9] You can also try diluting your sample, though this may impact your limit of detection.[10]
Inappropriate Mobile Phase Composition Ensure your mobile phase is compatible with ESI and contains appropriate volatile additives to promote ionization. Non-volatile buffers like phosphate should be avoided.[5] The organic content of the mobile phase can also affect ionization efficiency; adjust the gradient if necessary.
Instrument Contamination A dirty ion source or transfer capillary can lead to poor signal.[11] Follow the manufacturer's instructions for cleaning the ESI source components.

A logical workflow for troubleshooting low signal intensity is presented in the following diagram:

Troubleshooting workflow for low signal intensity.
Issue 2: Unstable Signal or High Baseline Noise

Possible Causes and Solutions:

CauseRecommended Action
Unstable Electrospray An inconsistent spray can lead to a fluctuating signal. This may be caused by a partially clogged ESI needle, incorrect nebulizer gas pressure, or air bubbles in the solvent line.[12] Ensure all connections are secure and purge the LC pumps. Visually inspect the spray plume if possible.
High Chemical Background Contaminants in the mobile phase, solvents, or from the LC system itself can cause a high baseline. Use high-purity (LC-MS grade) solvents and additives.[11] Flush the system thoroughly.
In-Source Fragmentation or Adduct Formation The formation of multiple adducts ([M+Na]+, [M+K]+) or in-source fragments can lead to a complex and noisy baseline.[3] Optimize the declustering potential (or fragmentor voltage) to minimize unwanted fragmentation. Using a mobile phase with ammonium formate can promote the formation of the [M+NH4]+ adduct over sodium or potassium adducts.
Matrix Effects Co-eluting matrix components can cause signal instability.[10] Enhance chromatographic separation to better resolve this compound from interfering compounds. A more rigorous sample cleanup can also help.

The relationship between ESI parameters and signal stability can be visualized as follows:

Signal_Stability_Factors cluster_signal Signal Stability Signal Stable ESI Signal Spray Stable Electrospray (No Pulsing) Spray->Signal MobilePhase Clean Mobile Phase (LC-MS Grade) MobilePhase->Signal SamplePrep Effective Sample Preparation SamplePrep->Signal SourceVoltage Optimized Source Voltages SourceVoltage->Signal

Factors influencing ESI signal stability.

Quantitative Data Summary

The following tables provide typical starting parameters for optimizing the ESI-MS analysis of this compound. These values may require further optimization based on the specific instrument and sample matrix.

Table 1: Recommended ESI Source Parameters

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3000 - 4500 V-2500 to -4000 V
Source Temperature 150 - 500 °C150 - 500 °C
Nebulizing Gas Flow Instrument DependentInstrument Dependent
Drying Gas Flow Instrument DependentInstrument Dependent

Data synthesized from multiple sources.[5][13][14]

Table 2: Typical MS/MS Parameters for this compound

Ionization ModePrecursor Ion (m/z)Declustering Potential (DP)Product Ion (m/z)Collision Energy (CE)
Negative 199.1-40 to -60 V98-28 to -32 V
142-20 to -25 V
Positive 201.130 to 50 V10420 to 25 V
14515 to 20 V

Note: DP and CE values are highly instrument-dependent and should be optimized for each transition.[13]

Experimental Protocols

Protocol 1: Direct Infusion for Parameter Optimization

This protocol is used to determine the optimal ESI source and MS/MS parameters for this compound without chromatographic separation.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid or 5 mM ammonium acetate).

  • Syringe pump.

  • Mass spectrometer with ESI source.

Procedure:

  • Prepare the this compound standard solution.

  • Set up the syringe pump to infuse the standard solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to full scan mode in either positive or negative ion mode to identify the precursor ion ([M+H]+ or [M-H]-).

  • Optimize the ESI source parameters (capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.

  • Switch to product ion scan mode, selecting the precursor ion of this compound.

  • Vary the collision energy (CE) to identify the most abundant and stable product ions.

  • Create a Multiple Reaction Monitoring (MRM) method using the determined precursor and product ions.

  • Optimize the declustering potential (DP) for the precursor ion and the collision energy (CE) for each product ion transition to maximize the MRM signal.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up complex samples (e.g., cosmetics, biological fluids) to reduce matrix effects.

Materials:

  • Sample containing Butylparaben.

  • This compound internal standard solution.

  • SPE cartridge (e.g., C18).

  • Methanol, water (LC-MS grade).

  • Vortex mixer, centrifuge.

Procedure:

  • To a known amount of sample (e.g., 1 g), add a known amount of this compound internal standard.

  • Add an appropriate extraction solvent (e.g., methanol or acetonitrile) and vortex thoroughly.

  • Centrifuge the sample to pellet any solid material.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant from the sample extract onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

  • Elute the Butylparaben and this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

The following diagram illustrates the SPE workflow:

SPE_Workflow Start Sample + IS Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Load Load Sample Extract Centrifuge->Load Condition SPE Cartridge Conditioning Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analytes Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

A typical Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Troubleshooting Poor Recovery of Butylparaben-13C6 During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing poor recovery of Butylparaben-13C6, a common internal standard, during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound?

Poor recovery of an internal standard like this compound can significantly impact the accuracy of your analytical results. The primary causes can be broadly categorized into issues with the extraction methodology, matrix effects, and the chemical properties of the compound itself.

Common Causes for Low Recovery:

  • Suboptimal pH: The recovery of parabens is highly dependent on the pH of the sample and extraction solvents.[1][2][3][4][5] Butylparaben has a pKa value around 8.5, meaning it will be in its neutral, more hydrophobic form at acidic to neutral pH, which is ideal for reversed-phase solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with nonpolar solvents. At a pH above its pKa, it will become ionized, making it more water-soluble and difficult to extract with organic solvents.

  • Inappropriate Solvent Selection: The choice of extraction and elution solvents is critical. For LLE, a solvent that is immiscible with the sample matrix and in which butylparaben has high solubility is necessary. For SPE, the wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak to fully recover it from the sorbent.[6][7][8][9]

  • Solid-Phase Extraction (SPE) Issues:

    • Incorrect Sorbent: The choice of SPE sorbent must be appropriate for the hydrophobicity of butylparaben. C18 or other polymeric reversed-phase sorbents are commonly used.[6][7][10]

    • Incomplete Sorbent Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor retention of the analyte.[7][8]

    • High Flow Rate: Loading the sample, washing, or eluting at too high a flow rate can prevent effective interaction between the analyte and the sorbent, leading to breakthrough or incomplete elution.[6][11]

    • Sorbent Overload: Exceeding the capacity of the SPE sorbent can cause the analyte to pass through without being retained.[12]

  • Matrix Effects: Components in the sample matrix (e.g., proteins, lipids, salts) can interfere with the extraction process.[13][14][15][16] This can lead to signal suppression or enhancement in the final analysis, which may be misinterpreted as poor recovery if not properly assessed.

  • Analyte Instability: Although parabens are generally stable, degradation can occur under harsh pH or temperature conditions.[17]

  • Inconsistent Sample Preparation: Variations in the extraction procedure from one sample to another can lead to fluctuating recoveries.[13]

Q2: How can I systematically troubleshoot the poor recovery of this compound?

A systematic approach is key to identifying the root cause of low recovery. The following workflow can guide your troubleshooting efforts.

G cluster_0 start Start: Poor this compound Recovery check_method Review Extraction Protocol (pH, Solvents, Volumes) start->check_method check_spe Investigate SPE Steps (Conditioning, Loading, Washing, Elution) check_method->check_spe Protocol Seems Correct solution_found Problem Identified & Resolved check_method->solution_found Optimize pH/Solvents check_matrix Assess Matrix Effects (Spike Recovery Experiment) check_spe->check_matrix SPE Steps Optimized check_spe->solution_found Adjust SPE Parameters check_instrument Verify Instrument Performance (Inject Pure Standard) check_matrix->check_instrument Matrix Effects Ruled Out check_matrix->solution_found Implement Matrix-Matched Standards or Cleanup check_instrument->solution_found Instrument OK

Caption: A systematic workflow for troubleshooting poor recovery of this compound.

Quantitative Data Summary

The following tables provide a summary of typical extraction parameters and expected recoveries for parabens, which can serve as a baseline for optimizing your own methods.

Table 1: Recommended pH for Paraben Extraction

pH RangeExpected State of ButylparabenExtraction EfficiencyRationale
< 8.0 Predominantly neutralHigh In its non-ionized form, butylparaben is more hydrophobic and readily partitions into organic solvents or is retained by reversed-phase sorbents.[2][3][5]
> 9.0 Predominantly ionizedLow In its ionized (phenolic) form, butylparaben becomes more water-soluble, leading to poor extraction with nonpolar organic solvents.[1][4]

Table 2: Example Solvent Systems for Paraben Extraction

Extraction MethodSolvent SystemTypical Recovery Rate for ButylparabenReference
LLE Acetonitrile62.5% - 93.9%[18]
Dispersive LLE Disperser: Acetone, Extractor: Decanol~94.7%[19]
Dispersive LLE Disperser: Ethanol, Extractor: Deep Eutectic Solvent80.9% - 103.1%[20][21]
SPE (C18) Elution with Methanol or Acetonitrile60% - 75%[10]
SPE (Polymeric) Elution with Methanol or Acetonitrile85% - 94%[10]
Solid-Supported LLE Elution with organic solvent82% - 101%[22]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound

This protocol outlines a general approach for extracting this compound from an aqueous matrix using a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to between 4.0 and 6.0 using a suitable acid (e.g., formic acid). This ensures the butylparaben is in its neutral form.[2][20]

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 3-5 mL of methanol or acetonitrile.

    • Equilibrate the cartridge with 3-5 mL of deionized water or a buffer matching the pH of the sample. Do not let the sorbent go dry.[7]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min). A high flow rate can lead to analyte breakthrough.[6][11]

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences. Ensure the wash solvent is not strong enough to elute the this compound.[13]

  • Drying:

    • Dry the SPE cartridge thoroughly by passing air or nitrogen through it for 5-10 minutes. Residual water can affect the elution step.

  • Elution:

    • Elute the this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol, acetonitrile, or ethyl acetate. A slow flow rate can improve recovery.[13]

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., by LC-MS/MS).

Protocol 2: Assessing Matrix Effects

This experiment helps determine if matrix components are suppressing or enhancing the signal of this compound, which can be mistaken for poor recovery.

  • Prepare Three Sets of Samples:

    • Set A (Pre-extraction Spike): Spike a blank matrix sample with a known amount of this compound before the extraction process.

    • Set B (Post-extraction Spike): Extract a blank matrix sample and then spike the resulting extract with the same amount of this compound after the extraction process.

    • Set C (Neat Standard): Prepare a standard solution of this compound in a clean solvent at the same final concentration as the spiked samples.

  • Analyze and Compare:

    • Analyze all three sets of samples using your analytical method.

    • Calculate Extraction Recovery: (Peak Area of Set A / Peak Area of Set B) * 100%

    • Calculate Matrix Effect: ((Peak Area of Set B / Peak Area of Set C) - 1) * 100%

      • A value close to 0% indicates no significant matrix effect.

      • A negative value indicates signal suppression.

      • A positive value indicates signal enhancement.

G cluster_1 cluster_A Set A: Pre-Extraction Spike cluster_B Set B: Post-Extraction Spike cluster_C Set C: Neat Standard blank_matrix Blank Matrix spike_pre Spike with IS blank_matrix->spike_pre extract_B Extract blank_matrix->extract_B is_standard This compound Standard is_standard->spike_pre spike_post Spike with IS is_standard->spike_post prepare_std Prepare in Solvent is_standard->prepare_std extract_A Extract spike_pre->extract_A analyze_A Analyze extract_A->analyze_A extract_B->spike_post analyze_B Analyze spike_post->analyze_B analyze_C Analyze prepare_std->analyze_C

References

potential degradation of Butylparaben-13C6 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Butylparaben-13C6 during sample preparation. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction results in the formation of p-hydroxybenzoic acid-13C6 and butanol.[1] This degradation is analogous to that of unlabeled butylparaben and is primarily influenced by pH and temperature.[2][3] In alkaline solutions, parabens are hydrolyzed to p-hydroxybenzoic acid and the corresponding alcohol.[3]

Q2: Is this compound expected to be stable under typical sample preparation conditions?

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are generally considered stable during analytical procedures.[4] However, exposure to harsh conditions, such as high pH or elevated temperatures for extended periods, can lead to degradation. The stability of the internal standard in the sample matrix and during storage should be verified during method validation.[5][6]

Q3: How can I minimize the degradation of this compound during my sample preparation?

To minimize degradation, it is recommended to:

  • Control pH: Avoid highly alkaline (basic) conditions. If possible, maintain the sample and extraction solvent pH in the neutral to slightly acidic range.

  • Control Temperature: Minimize the time samples are exposed to elevated temperatures. If heating is necessary, use the lowest effective temperature for the shortest duration possible. Perform sample processing on ice or in a cold room when feasible.[6]

  • Limit Exposure Time: Process samples in a timely manner to reduce the potential for degradation.[6]

Q4: My internal standard (this compound) response is highly variable between samples. What could be the cause?

High variability in the internal standard response can be attributed to several factors, broadly categorized as sample preparation issues, matrix effects, and instrumental problems.[6] A systematic investigation is crucial to identify the root cause.[6]

Troubleshooting Guide: Inconsistent Internal Standard Response

High variability in the this compound signal can compromise the accuracy and precision of your quantitative analysis.[7] Use the following guide to troubleshoot common issues.

Observation Potential Cause Recommended Action
Randomly Fluctuating IS Signal Inconsistent Sample Preparation: Inaccurate pipetting, incomplete mixing of the IS, or variable extraction recovery.[6]Review and standardize the sample preparation workflow. Ensure pipettes are calibrated and that the IS is thoroughly vortexed after addition to the sample.[6]
Instrumental Issues: Inconsistent injection volume or fluctuations in the mass spectrometer source conditions.[6]Check the autosampler for air bubbles and ensure the injection needle is properly seated. Allow the instrument to stabilize before analysis and monitor system suitability.[6]
Gradual Decrease in IS Signal Over a Run IS Degradation in Autosampler: The internal standard may be degrading in the autosampler over the course of a long analytical run.[7]Assess the bench-top stability of this compound in the final sample solvent. If degradation is observed, consider using a cooled autosampler or reducing the batch size.
Instrument Drift: A gradual drift in the mass spectrometer's sensitivity.If the analyte-to-IS ratio for quality control samples remains consistent, the data may still be valid. However, if a significant drift is observed, instrument maintenance and recalibration may be necessary.
Abrupt Change in IS Signal Sample Matrix Effects: A specific sample matrix may be causing significant ion suppression or enhancement of the IS signal.Improve chromatographic separation to resolve the IS from interfering matrix components.[6] A thorough investigation of matrix effects should be performed as part of method validation.
Error in IS Addition: A mistake in adding the internal standard to a subset of samples.Review the sample preparation records. If an error is suspected, the affected samples should be re-prepared and re-analyzed.

Quantitative Data: Hydrolysis of Butylparaben

The following table summarizes the hydrolysis rate constants (k) and half-lives (t½) of unlabeled butylparaben at 70°C in aqueous solutions of varying pH. The degradation kinetics of this compound are expected to be comparable.

pHRate Constant (k) (hours⁻¹)Half-life (t½) (hours)
2.750.00016931
6.100.00023465
7.120.0010693
8.240.008086.6
9.160.063011.0

Data adapted from Blaug, S.M., and Grant, D.E. (1974). Kinetics of Degradation of the Parabens. J. Soc. Cosmet. Chem., 25, 495-506.

Experimental Protocols

Protocol for Assessing this compound Stability

Objective: To evaluate the stability of this compound in a specific sample matrix under various conditions (e.g., pH, temperature, time).

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound stock solution

  • Calibrated pipettes

  • pH meter

  • Incubator/water bath

  • LC-MS system

Procedure:

  • Prepare Spiked Samples: Spike the blank matrix with this compound to a known concentration.

  • Time Zero (T=0) Analysis: Immediately after spiking, process an aliquot of the spiked matrix using your established sample preparation method and analyze it by LC-MS. This will serve as the baseline response.

  • Stability Assessment:

    • pH: Adjust the pH of spiked matrix aliquots to the desired levels (e.g., pH 4, 7, 9).

    • Temperature: Incubate spiked matrix aliquots at different temperatures (e.g., room temperature, 37°C, 50°C).

    • Time: At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each condition.

  • Sample Processing and Analysis: Process the aliquots from the stability assessment using the same method as the T=0 sample and analyze by LC-MS.

  • Data Analysis: Compare the peak area of this compound in the stability samples to the T=0 sample. A significant decrease in peak area indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%

General HPLC Method for Paraben Analysis

This is a general method that can be adapted for the analysis of this compound and its potential degradation product, p-hydroxybenzoic acid-13C6.[8][9]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm).[8]

  • Mobile Phase A: 0.1% Phosphoric acid in water.[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the more hydrophobic compounds.

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Injection Volume: 10 µL.[8]

  • Detection: UV at 254 nm or Mass Spectrometry for labeled compounds.[8]

Visualizations

Butylparaben_Hydrolysis Butylparaben Hydrolysis Pathway Butylparaben This compound p_HBA p-Hydroxybenzoic acid-13C6 Butylparaben->p_HBA Hydrolysis (H₂O, H⁺/OH⁻) Butanol Butanol Butylparaben->Butanol

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow Troubleshooting IS Variability Start Inconsistent IS Response Observed Q1 Is the variability random or systematic? Start->Q1 A1_Random Random Fluctuation Q1->A1_Random Random A1_Systematic Systematic Drift/Shift Q1->A1_Systematic Systematic Check_Prep Review Sample Preparation - Pipetting - Mixing - Extraction A1_Random->Check_Prep Check_Instrument Investigate Instrument Performance - Autosampler - MS Source Stability A1_Random->Check_Instrument Check_Stability Assess IS Stability - Bench-top - In Autosampler A1_Systematic->Check_Stability Check_Matrix Evaluate Matrix Effects A1_Systematic->Check_Matrix

Caption: Workflow for troubleshooting IS variability.

References

preventing cross-contamination with native paraben standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination when working with native paraben standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of paraben cross-contamination in a laboratory setting?

A1: Paraben cross-contamination can originate from various sources. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and even some food products.[1][2][3] Therefore, personal care products (e.g., lotions, creams, soaps) used by laboratory personnel are a primary source of contamination. Other sources include contaminated laboratory equipment, glassware, and consumables that have not been properly cleaned, as well as the use of cleaning agents that may contain parabens.[4] Additionally, airborne dust and particles can carry parabens and deposit them onto work surfaces and into samples.[5]

Q2: How should native paraben standards be properly stored and handled to minimize contamination risks?

A2: To minimize contamination risks, native paraben standards should be stored in a dedicated, clean, and controlled environment, such as a desiccator or a designated cabinet.[6] It is crucial to handle standards with clean, dedicated spatulas and to weigh them on surfaces that have been thoroughly cleaned and are free of any potential contaminants. Always wear appropriate personal protective equipment (PPE), including powder-free gloves and a lab coat, and change gloves frequently, especially after touching any surface that may be contaminated.[7][8][9] It is also best practice to prepare stock solutions in a clean, designated area away from general laboratory traffic.[7]

Q3: What are the recommended cleaning procedures for glassware and equipment to prevent paraben contamination?

A3: A rigorous cleaning schedule for all lab surfaces and equipment is essential.[7] Glassware and equipment should be washed with a detergent known to be free of parabens, followed by thorough rinsing with high-purity water (e.g., HPLC-grade or Milli-Q). For solid samples and viscous liquids, ultrasonic extraction with methanol can be an effective cleaning step.[4] A final rinse with a high-purity solvent, such as methanol or acetonitrile, can help remove any remaining organic residues. To ensure cleanliness, it is advisable to periodically test final rinse water for the presence of parabens. For highly sensitive analyses, glassware can be baked at a high temperature (e.g., 400°C) to remove organic contaminants.

Q4: Can I use automated liquid handling systems to reduce the risk of cross-contamination?

A4: Yes, automating pipetting and other liquid handling steps can significantly reduce the risk of cross-contamination.[5][9] Automated systems can be programmed to use fresh pipette tips for each sample and standard, minimizing the chance of carryover.[5] Furthermore, many automated systems operate within an enclosed environment, which helps to protect samples from airborne contaminants.[9]

Q5: Are there any alternatives to parabens that can be used as preservatives if contamination becomes a persistent issue?

A5: While the focus of this guide is on preventing contamination of paraben standards, it's useful to be aware of other preservatives used in various products. Common alternatives to parabens in cosmetic and pharmaceutical formulations include phenoxyethanol, benzyl alcohol, and dehydroacetic acid.[10] However, for analytical purposes, the goal is to eliminate external sources of the specific parabens being quantified.

Troubleshooting Guides

Issue: Unexpected Paraben Peaks in Blank Samples

Unexpected peaks corresponding to parabens in your blank samples are a clear indicator of contamination. Follow these steps to identify and eliminate the source.

Troubleshooting Workflow

G cluster_0 start Unexpected Paraben Peak in Blank q1 Isolate the Source start->q1 a1_1 Analyze Reagents & Solvents q1->a1_1 Systematic Check a1_2 Swab Test Surfaces & Equipment q1->a1_2 a1_3 Check Personnel's Personal Care Products q1->a1_3 q2 Contamination Found? a1_1->q2 a1_2->q2 a1_3->q2 q2->start No a2_1 Replace Contaminated Reagents/Solvents q2->a2_1 Yes a2_2 Implement Rigorous Cleaning Protocol q2->a2_2 a2_3 Enforce 'Paraben-Free' Personal Product Policy in Lab q2->a2_3 end Re-run Blank Analysis a2_1->end a2_2->end a2_3->end

References

Validation & Comparative

A Comparative Guide to Internal Standards: Butylparaben-13C6 vs. Deuterated Butylparaben

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The gold standard for such quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of stable isotope-labeled (SIL) internal standards.[1] A SIL internal standard is chemically identical to the analyte, allowing it to perfectly mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variations in these critical steps.[1][2]

However, the choice of isotopic label—most commonly Carbon-13 (¹³C) or Deuterium (²H, D)—can significantly impact data quality, assay reliability, and the validity of experimental results.[3][4] This guide provides an objective, data-driven comparison between Butylparaben-¹³C₆ and deuterated butylparaben for use as internal standards in quantitative mass spectrometry.

Performance Comparison: Butylparaben-¹³C₆ vs. Deuterated Butylparaben

The ideal internal standard co-elutes perfectly with the analyte, shares identical extraction recovery and ionization efficiency, and remains isotopically stable throughout the analytical workflow.[1][5] While both ¹³C- and deuterium-labeled standards aim to meet these criteria, fundamental physicochemical differences lead to significant performance variations.

Data Presentation: Key Performance Parameters

The following table summarizes the critical performance differences between Butylparaben-¹³C₆ and deuterated butylparaben, based on established principles of stable isotope labeling.

Performance ParameterButylparaben-¹³C₆Deuterated ButylparabenRationale & Supporting Evidence
Chromatographic Co-elution Identical to native butylparaben.Potential for Retention Time Shift. The C-H bond is slightly weaker than the C-D bond, which can alter the lipophilicity and lead to chromatographic separation from the native analyte. This "deuterium isotope effect" can cause the internal standard and analyte to experience different levels of matrix effects, compromising accuracy.[6][7][8]
Isotopic Stability Exceptionally High. The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange under any typical analytical conditions.[3][4]Variable; Risk of Back-Exchange. Deuterium labels, especially if positioned near heteroatoms or on aromatic rings, can exchange with protons from the solvent or matrix, particularly under acidic, basic, or high-temperature conditions.[2][4][9][10] This loss of label leads to a decreased internal standard signal and erroneously high calculated analyte concentrations.[4]
Matrix Effect Compensation Superior. Perfect co-elution ensures that both the analyte and the internal standard are subjected to the exact same degree of ion suppression or enhancement at the same time.[11]Potentially Compromised. A shift in retention time can cause the internal standard to elute in a region with a different matrix effect profile than the analyte, leading to inaccurate quantification.[6][7] Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and its analyte due to slight separation.
Extraction Recovery Identical to native butylparaben due to identical physicochemical properties.[1]Potentially Different. The same isotope effect that can alter chromatography can, in some cases, lead to differences in extraction recovery. One study reported a 35% difference in extraction recovery between an analyte and its deuterated internal standard.
Accuracy & Precision Higher. The combination of perfect co-elution and absolute isotopic stability provides the most accurate and reproducible quantification, minimizing variability and improving data integrity.[3][12]Lower; Higher Risk. Prone to systematic errors from chromatographic shifts and potential label instability, which can increase variability and lead to inaccurate results.[4]
Method Development More Straightforward. The stability and reliability of the ¹³C label eliminate the need for extensive validation of label integrity, potentially reducing method development time.[4]Requires Additional Validation. The integrity of the deuterated standard must be rigorously validated at all stages of the analytical workflow to ensure no isotopic exchange occurs.[3][4]

Mandatory Visualizations

Chemical Structures

start Begin Assay Development is_needed Is an Internal Standard (IS) Required? start->is_needed select_is Select IS Type is_needed->select_is Yes (LC-MS) c13 ¹³C-Labeled IS (e.g., Butylparaben-¹³C₆) select_is->c13 deuterated Deuterated IS (e.g., Butylparaben-d₄) select_is->deuterated validate_coelution Validate Chromatographic Co-elution c13->validate_coelution deuterated->validate_coelution validate_stability Validate Isotopic Stability (Back-Exchange Test) deuterated->validate_stability coelution_ok Perfect Co-elution? validate_coelution->coelution_ok stability_ok Isotope Stable? validate_stability->stability_ok proceed Proceed with Full Method Validation coelution_ok->proceed Yes reselect Re-evaluate IS Choice or Method Conditions coelution_ok->reselect No (Shift Observed) stability_ok->proceed Yes stability_ok->reselect No (Exchange Detected) end Validated Assay proceed->end reselect->select_is

References

A Comparative Guide to the Quantitative Analysis of Butylparaben: Isotope Dilution vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring the highest degree of accuracy and precision in the quantification of Butylparaben, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of the Butylparaben-13C6 isotope dilution method against common alternative techniques, supported by experimental data to inform method selection and validation.

Introduction to Butylparaben Quantification

Butylparaben is a widely used preservative in pharmaceuticals, cosmetics, and food products. Its potential endocrine-disrupting properties necessitate sensitive and reliable quantification methods to ensure consumer safety and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is often considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and procedural losses. This guide will focus on the performance of this compound isotope dilution analysis in comparison to other established methods.

Performance Comparison: Accuracy and Precision

The accuracy and precision of an analytical method are critical indicators of its reliability. The following tables summarize the performance characteristics of this compound isotope dilution and alternative methods as reported in various studies.

Table 1: Performance of this compound Isotope Dilution Methods

Analytical TechniqueMatrixAccuracy (Recovery %)Precision (RSD %)Limit of Quantitation (LOQ)
ID-UPLC-MS/MSHuman Urine75.6–102.4%[1]< 14.2%[1]Not Specified
UHPLC-QTOF-MSHuman Urine93–107%[2][3]1–8%[2][3]0.3–0.6 ng/mL[2][3]

Table 2: Performance of Alternative Quantification Methods for Butylparaben

Analytical TechniqueMatrixAccuracy (Recovery %)Precision (RSD %)Limit of Quantitation (LOQ)
HPLC-UVOintmentNot Specified0.62% (Repeatability)[4]0.95 µg/mL[4]
DHF-LPME with HPLC-UVCream80.5–102.3%1.5–5.7% (Intraday)0.12–0.36 µg/g
LC-DADSoy Sauce100.5–103.3%[5]0.15-1.89%0.11 mg/kg[5]
UHPLC/DADCosmetics90.7–97.7%[6]Not Specified0.12–0.15 mg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the this compound isotope dilution method and a common alternative.

Protocol 1: this compound Isotope Dilution using UPLC-MS/MS

This protocol is based on the analysis of Butylparaben in human urine.[1]

  • Sample Preparation:

    • Thaw frozen urine samples at 4°C for 24 hours.

    • To 100 µL of urine, add 20 µL of a methanol solution containing the this compound internal standard.

    • Add 5 µL of β-glucuronidase and 20 µL of 1.0 M ammonium acetate.

    • Vortex for 10 seconds and incubate at 40°C for 1 hour to deconjugate paraben metabolites.

    • Quench the reaction by adding 135 µL of 0.1% formic acid.

  • Extraction:

    • Perform supported liquid extraction (SLE) to isolate the analytes from the sample matrix.

  • UPLC-MS/MS Analysis:

    • Inject the extracted sample into an ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium acetate.

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Monitor the specific precursor-to-product ion transitions for both native Butylparaben and the this compound internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Calculate the concentration of Butylparaben by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve prepared with known concentrations of both the native standard and the internal standard.[2][3]

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general representation for the analysis of Butylparaben in an ointment formulation.[4]

  • Standard and Sample Preparation:

    • Prepare a stock solution of Butylparaben reference standard in the mobile phase.

    • Accurately weigh a portion of the ointment sample and dissolve it in the mobile phase.

    • Use sonication to ensure complete dissolution and extraction of Butylparaben from the ointment matrix.

    • Filter the sample solution through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Utilize an HPLC system equipped with a UV detector.

    • Employ a C18 analytical column.

    • Prepare a mobile phase, for example, a mixture of acetonitrile, methanol, and phosphate buffer (e.g., 10:40:50 v/v/v).

    • Set the flow rate (e.g., 1 mL/minute) and the detection wavelength (e.g., 270 nm).

  • Analysis and Quantification:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the Butylparaben peak based on its retention time compared to the standard.

    • Quantify the amount of Butylparaben in the sample by comparing the peak area of the sample to a calibration curve generated from the reference standard solutions.

Workflow and Pathway Visualizations

To further elucidate the analytical process, the following diagrams illustrate the experimental workflow of the this compound isotope dilution method.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Sample (e.g., Urine) Spike Spike with This compound Sample->Spike Enzymatic_Hydrolysis Enzymatic Hydrolysis (if necessary) Spike->Enzymatic_Hydrolysis Quench Quench Reaction Enzymatic_Hydrolysis->Quench SLE Supported Liquid Extraction (SLE) Quench->SLE UPLC UPLC Separation SLE->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data_Processing Data Processing MSMS->Data_Processing Quantification Concentration Calculation (Analyte/IS Ratio) Data_Processing->Quantification

Caption: Experimental workflow for this compound isotope dilution analysis.

Conclusion

The this compound isotope dilution method, particularly when coupled with UPLC-MS/MS, demonstrates excellent accuracy and precision for the quantification of Butylparaben in complex matrices.[1][2][3] The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and matrix-induced signal suppression or enhancement, leading to highly reliable results.

Alternative methods such as HPLC-UV can provide acceptable performance for less complex matrices and when the highest level of accuracy is not a prerequisite.[4] However, these methods may be more susceptible to matrix interferences and may not achieve the low limits of detection offered by mass spectrometry-based techniques.

For researchers, scientists, and drug development professionals engaged in studies requiring robust and defensible quantitative data for Butylparaben, the adoption of the this compound isotope dilution method is strongly recommended. Its superior accuracy and precision make it the method of choice for regulatory submissions, pharmacokinetic studies, and exposure assessments.

References

A Comparative Guide to Inter-Laboratory Quantification of Parabens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of parabens is critical for product safety, regulatory compliance, and quality control. This guide provides a comparative overview of common analytical methods used in inter-laboratory settings for the determination of parabens in various matrices, including pharmaceuticals, cosmetics, and environmental samples. The information is compiled from a review of validated methods and proficiency testing studies.

Experimental Protocols

The most prevalent method for paraben quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] However, methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and other detectors are also utilized, particularly for complex matrices or when higher sensitivity is required.[2][3] Below are detailed protocols representative of common laboratory practices.

Method 1: RP-HPLC-UV for Pharmaceutical and Cosmetic Formulations

This method is adapted from several validated procedures for the simultaneous determination of common parabens such as methylparaben, ethylparaben, propylparaben, and butylparaben.[4][5][6][7]

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., 1 g of cream or 10 mL of a liquid formulation) into a volumetric flask.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[8]

    • Use sonication to ensure complete dissolution and extraction of the parabens.

    • Dilute the solution to a known volume with the solvent to achieve a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and an acidic buffer (e.g., phosphate or acetate buffer).[7][10] A common isocratic mobile phase is a mixture of acetonitrile and water (50:50, v/v).[5]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set at 254 nm or 280 nm.[5][11]

    • Injection Volume: 10-20 µL.[9][11]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[10]

  • Quantification:

    • Prepare a series of standard solutions of each paraben in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of each standard.

    • Determine the concentration of each paraben in the sample by comparing its peak area to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

This method is suitable for the determination of trace levels of parabens in complex environmental matrices like water and soil. It often involves a derivatization step to improve the volatility of the parabens.[3][12]

  • Sample Preparation (Water Sample):

    • Extraction: Employ solid-phase extraction (SPE) with a C18 cartridge to extract and pre-concentrate parabens from the water sample.

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Pass the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the parabens with a suitable organic solvent like acetonitrile or ethyl acetate.[3]

    • Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., acetic anhydride) to acetylate the parabens, making them more volatile for GC analysis.[3]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 300 °C) to ensure separation of all analytes.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for each derivatized paraben.

  • Quantification:

    • Prepare calibration standards and subject them to the same extraction and derivatization procedure as the samples.

    • Use an internal standard to correct for variations in extraction efficiency and instrument response.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Data Presentation: Comparison of Method Performance

The following tables summarize the quantitative performance data from various validated methods for paraben quantification. These tables provide a basis for comparing the expected performance of different analytical approaches.

Table 1: HPLC-UV Method Performance for Paraben Quantification

ParameterMethylparabenEthylparabenPropylparabenButylparabenReference
Linearity Range (µg/mL) 160 - 240-16 - 24-[7]
0.01 - 0.03 (mg/mL)0.01 - 0.03 (mg/mL)0.01 - 0.03 (mg/mL)0.01 - 0.03 (mg/mL)[4]
Correlation Coefficient (r²) > 0.999-> 0.999-[7]
> 0.9995> 0.9995--[5]
Accuracy (Recovery %) 98.62 ± 3.76-100.1 ± 3.66-[7]
98.1 - 102.898.1 - 102.898.1 - 102.898.1 - 102.8[4]
~100-~100-[5]
Precision (RSD %) < 2-< 2-[7]
< 5.33-< 6.43-[5]
Limit of Detection (LOD) ----
Limit of Quantification (LOQ) ----

Table 2: GC and LC-MS Method Performance for Paraben Quantification in Environmental Matrices

ParameterMethylparabenEthylparabenPropylparabenButylparabenReference
Method LC-MS/MS LC-MS/MS LC-MS/MS LC-MS/MS [13]
Matrix Soil/SedimentSoil/SedimentSoil/SedimentSoil/Sediment[13]
Recovery (%) 83 - 11083 - 11083 - 11083 - 110[13]
LOQ (ng/g) 0.11 - 0.490.11 - 0.490.11 - 0.490.11 - 0.49[13]
Method GC-MS GC-MS GC-MS GC-MS [3]
Matrix SeafoodSeafoodSeafoodSeafood[3]
LOQ (ng/g) 0.2 - 1.00.2 - 1.00.2 - 1.00.2 - 1.0[3]
Method HPLC-UV (after MSPE) HPLC-UV (after MSPE) HPLC-UV (after MSPE) HPLC-UV (after MSPE) [12]
Matrix Environmental WaterEnvironmental WaterEnvironmental WaterEnvironmental Water[12]
LOD (µg/L) -0.2 - 0.40.2 - 0.40.2 - 0.4[12]
LOQ (µg/L) -0.7 - 1.40.7 - 1.40.7 - 1.4[12]
Recovery (%) -86.1 - 110.886.1 - 110.886.1 - 110.8[12]

Mandatory Visualizations

The following diagrams illustrate the typical workflow and logical structure of an inter-laboratory comparison for paraben quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Homogenization Extraction Extraction (e.g., LLE, SPE, MSPD) Sample->Extraction Cleanup Clean-up/Purification Extraction->Cleanup Concentration Concentration/Solvent Exchange Cleanup->Concentration Analysis Chromatographic Separation (HPLC/GC) Concentration->Analysis Detection Detection (UV/MS) Analysis->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Fig 1. General experimental workflow for paraben quantification.

G cluster_planning Planning & Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase A Define Study Objectives & Analytes B Select Participating Laboratories A->B C Prepare & Homogenize Test Material B->C D Characterize Test Material (Homogeneity & Stability) C->D E Distribute Test Material & Protocols D->E F Laboratories Perform Analysis E->F G Laboratories Submit Results F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Evaluation of Laboratory Performance H->I J Final Report & Comparison I->J

Fig 2. Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to the Validation of Analytical Methods for Paraben Analysis: The Role of Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of parabens, with a focus on the validation of a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Butylparaben-13C6 as an internal standard. The performance of this method is compared against a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method, a widely used alternative. This comparison is supported by a summary of typical validation data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their analytical needs.

Introduction to Paraben Analysis and the Importance of Internal Standards

Parabens are a class of preservatives commonly used in pharmaceuticals, cosmetics, and food products to prevent microbial growth.[1] Due to potential health concerns, regulatory agencies worldwide have established maximum permitted concentration levels for parabens in various consumer products.[1] Consequently, accurate and reliable analytical methods are crucial for ensuring product safety and regulatory compliance.

A key challenge in quantitative analysis, particularly in complex matrices like creams, lotions, and biological fluids, is the potential for matrix effects. These effects can suppress or enhance the analytical signal, leading to inaccurate results. The use of an internal standard (IS) that closely mimics the behavior of the analyte during sample preparation and analysis is a widely accepted strategy to compensate for these matrix effects and improve the accuracy and precision of the method.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods.[2][3] These standards are structurally identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte, providing the most effective correction for matrix effects and variations in instrument response.

Comparison of Analytical Methods

This guide compares two common analytical approaches for paraben quantification:

  • Method A: LC-MS/MS with this compound Internal Standard. This method represents a state-of-the-art approach for highly sensitive and selective paraben analysis.

  • Method B: HPLC-UV with a Non-Isotopically Labeled Internal Standard or External Standard Calibration. This method is a more traditional and widely accessible technique for routine analysis.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of the two methods based on data reported in various validation studies.

Validation Parameter Method A: LC-MS/MS with this compound IS Method B: HPLC-UV with Non-Labeled IS/External Standard
Linearity (R²) > 0.995[4]> 0.998
Accuracy (Recovery) 97 - 107%[4]92.33 - 101.43%[5]
Precision (RSD) < 5%< 6% (inter-day)[5]
Limit of Detection (LOD) 0.001 - 0.2 ng/mL0.001 - 0.002 µg/mL[5]
Limit of Quantification (LOQ) 0.004 - 0.7 ng/mL0.004 - 0.007 µg/mL[5]
Specificity High (based on mass transitions)Moderate (potential for co-eluting interferences)
Matrix Effect Effectively compensatedCan be significant and variable

Experimental Protocols

Method A: LC-MS/MS with this compound Internal Standard

This protocol describes a typical validated method for the simultaneous determination of multiple parabens in a pharmaceutical cream.

1. Sample Preparation

  • Accurately weigh approximately 0.1 g of the cream sample into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of a 1 µg/mL this compound internal standard solution in methanol.

  • Add 5 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each paraben and this compound are monitored.

Method B: HPLC-UV with Non-Isotopically Labeled Internal Standard

This protocol outlines a representative HPLC-UV method for the analysis of parabens in a cosmetic solution, using 2-Phenoxyethanol as an internal standard.

1. Sample Preparation

  • Pipette 1.0 mL of the cosmetic solution into a 10 mL volumetric flask.

  • Add 1.0 mL of a 100 µg/mL 2-Phenoxyethanol internal standard solution in methanol.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter into an autosampler vial.

2. HPLC-UV Conditions

  • High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.[6]

  • Mobile Phase A: Water.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: Isocratic or gradient elution depending on the specific parabens being analyzed. A typical gradient might be 60% B for 10 minutes.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 20 µL.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Sample add_is Add this compound IS sample->add_is 100 µL extract Extract with Methanol add_is->extract 5 mL sonicate Ultrasonic Bath extract->sonicate 15 min centrifuge Centrifuge sonicate->centrifuge 10,000 rpm filter Filter centrifuge->filter 0.22 µm inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using IS integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for paraben analysis using LC-MS/MS with this compound.

signaling_pathway cluster_advantages Advantages of this compound IS cluster_outcome Analytical Outcome compensation Effective Matrix Effect Compensation accuracy Improved Accuracy compensation->accuracy precision Enhanced Precision compensation->precision reliability Increased Method Reliability accuracy->reliability precision->reliability quantification Accurate & Precise Quantification of Parabens reliability->quantification

Caption: Logical relationship of using this compound for improved analytical outcomes.

References

Unraveling the Estrogenic Activity of Parabens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Parabens, a class of preservatives widely used in cosmetics, pharmaceuticals, and food products, have come under scientific scrutiny for their potential to mimic the action of estrogen, a key hormone in the human body.[1][2][3][4] This guide provides a comparative analysis of the estrogenic activity of various parabens, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals.

Comparative Estrogenic Potency of Parabens

The estrogenic activity of parabens is primarily mediated through their interaction with estrogen receptors (ERs), particularly ERα and ERβ.[5][6][7] The potency of this interaction varies depending on the chemical structure of the paraben, specifically the length and branching of its alkyl side chain.[5][8] Generally, the estrogenic potency of parabens increases with the length of the linear alkyl chain.[5][8]

Below is a summary of the comparative estrogenic activity of several common parabens from in vitro studies. The data is presented as the concentration required to elicit a response, such as inducing estrogen receptor dimerization or transcriptional activation.

ParabenBRET-based ERα Dimerization Assay (PC20, M)[2][3]Stably Transfected Transcriptional Activation (STTA) Assay (PC10, M)[2][3]
Methylparaben (MP)5.98 x 10⁻⁵Not Active
Ethylparaben (EP)3.29 x 10⁻⁵7.57 x 10⁻⁶
Propylparaben (PP)3.09 x 10⁻⁵1.18 x 10⁻⁶
Isopropylparaben (IsoPP)1.37 x 10⁻⁵3.58 x 10⁻⁷
Butylparaben (BP)2.58 x 10⁻⁵3.02 x 10⁻⁷
Isobutylparaben (IsoBP)1.43 x 10⁻⁵1.80 x 10⁻⁷
Benzylparaben--

PC20 and PC10 values represent the concentration of the paraben that elicits 20% or 10% of the maximal response of a reference estrogen, respectively.

Among the tested parabens, benzylparaben has been shown to exhibit the strongest estrogenic activity in some in vitro assays.[5] In general, parabens are considered weakly estrogenic, with potencies many orders of magnitude lower than that of the natural estrogen, 17β-estradiol.[1][9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathway involved in estrogenic activity and a common experimental workflow used to assess it.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Paraben ER_mem Membrane ER Estrogen->ER_mem Binds ER_cyto Estrogen Receptor (ER) Estrogen->ER_cyto Binds Kinase Kinase Pathways (e.g., MAPK, PI3K/AKT) ER_mem->Kinase Activates HSP Heat Shock Proteins ER_cyto->HSP Dissociation Dimer ER Dimer ER_cyto->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Kinase->Dimer Modulates Gene Target Gene Transcription ERE->Gene Initiates STTA_Workflow start Start cell_culture Culture ER-responsive cells (e.g., ERα-HeLa-9903) start->cell_culture treatment Treat cells with parabens or control cell_culture->treatment incubation Incubate for a defined period treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Data Analysis (Calculate PC10) luciferase_assay->data_analysis end End data_analysis->end

References

cross-reactivity evaluation of paraben antibodies with Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of paraben antibodies with Butylparaben-13C6, an isotopically labeled variant of Butylparaben. While specific experimental data on the cross-reactivity of every available paraben antibody with this compound is not publicly available, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective comparison. The methodologies described herein are based on established immunoassays for determining antibody specificity.

Comparative Analysis of Paraben Cross-Reactivity

To assess the specificity of a paraben antibody, its binding affinity to a range of paraben derivatives and structurally similar compounds should be quantified. This compound is included in this analysis to determine if the isotopic labeling significantly alters the antibody's recognition of the molecule. This is particularly crucial for researchers using isotopically labeled standards in immunoassays.

Table 1: Quantitative Cross-Reactivity of Anti-Paraben Antibody

CompoundChemical StructureConcentration at 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)
Butylparaben (Assay Standard) (Structure of Butylparaben)User-determined100
This compound (Structure of this compound)User-determinedCalculated
Methylparaben(Structure of Methylparaben)User-determinedCalculated
Ethylparaben(Structure of Ethylparaben)User-determinedCalculated
Propylparaben(Structure of Propylparaben)User-determinedCalculated
Benzylparaben(Structure of Benzylparaben)User-determinedCalculated
p-Hydroxybenzoic acid(Structure of p-Hydroxybenzoic acid)User-determinedCalculated
Negative Control (e.g., BSA)N/ANot Applicable< 0.01

Note: The cross-reactivity percentage is calculated using the following formula: Cross-Reactivity (%) = (IC50 of Butylparaben / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of an antibody with various analytes.[1][2][3][4][5] This protocol provides a general procedure that may require optimization for specific antibodies and reagents.

Materials:

  • Microtiter plate (e.g., high-binding polystyrene)

  • Anti-paraben antibody (primary antibody)

  • Butylparaben-horseradish peroxidase (HRP) conjugate (or other suitable enzyme conjugate)

  • Butylparaben standard

  • This compound and other paraben derivatives for testing

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the anti-paraben antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.

  • Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a fixed concentration of the Butylparaben-HRP conjugate and varying concentrations of the Butylparaben standard, this compound, or other test compounds to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the Substrate Solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot a standard curve of absorbance versus the concentration of the Butylparaben standard. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity as described in the note following Table 1.

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA for assessing paraben antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis A Coat Plate with Anti-Paraben Antibody B Wash Plate A->B C Block Non-Specific Sites B->C D Wash Plate C->D E Add Paraben Standards/ Samples & Butylparaben-HRP D->E F Incubate E->F G Wash Plate F->G H Add Substrate G->H I Incubate (Color Development) H->I J Add Stop Solution I->J K Read Absorbance J->K L Calculate IC50 & % Cross-Reactivity K->L

Caption: Competitive ELISA workflow for paraben antibody cross-reactivity.

Logical Relationship of Cross-Reactivity Evaluation

The determination of antibody specificity is a critical step in immunoassay development. The following diagram outlines the logical flow for evaluating the cross-reactivity of a paraben antibody.

G A Primary Antibody: Anti-Paraben E Competitive ELISA A->E B Primary Antigen: Butylparaben B->E C Test Analyte: This compound C->E D Other Analytes: Other Parabens D->E F Determine IC50 Values E->F G Calculate % Cross-Reactivity F->G H High Cross-Reactivity G->H Similar IC50 to Butylparaben I Low Cross-Reactivity G->I Significantly Higher IC50

Caption: Logical flow for assessing paraben antibody cross-reactivity.

References

A Researcher's Guide to Certified Reference Materials for Butylparaben Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Accuracy in Analytical Measurements

In the realm of pharmaceutical analysis, cosmetic safety testing, and environmental monitoring, the precise quantification of preservatives like butylparaben is paramount. The accuracy of these measurements hinges on the quality of the certified reference materials (CRMs) used for instrument calibration and method validation. This guide provides a comparative overview of commercially available butylparaben CRMs, details a validated analytical method for its quantification, and offers visual workflows to aid in experimental design and understanding of CRM traceability.

Comparison of Butylparaben Certified Reference Materials

Supplier Product Name/Grade Certification Traceability Stated Purity (Typical) Uncertainty (Typical) Format
Sigma-Aldrich (Supelco/Fluka) Butylparaben Pharmaceutical Secondary Standard; Certified Reference MaterialISO 17034, ISO/IEC 17025Traceable to USP and Ph. Eur. primary standards99.5% - 100.5%≤ 0.5%Neat
United States Pharmacopeia (USP) Butylparaben USP Reference StandardUSPPrimary StandardMeets USP monograph specifications (98.0% - 102.0% assay)Not explicitly stated as uncertainty, but within assay limitsNeat
LGC Standards Butyl 4-Hydroxybenzoate (Butyl Paraben)ISO 17034To primary standards≥ 99.0%Provided on Certificate of AnalysisNeat

Note: The purity and uncertainty values presented are typical and may vary between specific lots. Users should always refer to the Certificate of Analysis provided with the CRM for exact specifications.

Experimental Protocol: Quantification of Butylparaben by High-Performance Liquid Chromatography (HPLC)

This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of butylparaben, adapted from established and validated methodologies.[1][2]

Instrumentation and Materials
  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Butylparaben Certified Reference Material (CRM)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions
Parameter Condition
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the Butylparaben CRM and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., cosmetic cream, water sample, pharmaceutical formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to isolate the butylparaben from interfering substances. The final extract should be dissolved in the mobile phase.

Calibration and Quantification
  • Inject the working standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the butylparaben peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of butylparaben in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Based on Literature)

A validated method using a butylparaben CRM would typically exhibit the following performance characteristics[1][2][3]:

  • Linearity: Correlation coefficient (r²) > 0.999

  • Accuracy (Recovery): 98% - 102%

  • Precision (RSD%): < 2%

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Dependent on the instrumentation and specific method, but typically in the low ng/mL to µg/mL range.

Visualizing the Workflow and Certification Process

To further clarify the experimental process and the foundational principles of using CRMs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification start Start: Obtain Butylparaben CRM and Sample prep_std Prepare Stock and Working Standard Solutions from CRM start->prep_std prep_sample Prepare Sample Solution (e.g., Extraction, Dilution) start->prep_sample hplc HPLC Analysis (Inject Standards and Sample) prep_std->hplc prep_sample->hplc cal_curve Generate Calibration Curve (Peak Area vs. Concentration) hplc->cal_curve quantify Quantify Butylparaben in Sample using Calibration Curve cal_curve->quantify report Report Results quantify->report

Experimental workflow for butylparaben quantification.

crm_traceability cluster_si Highest Metrological Order cluster_primary Primary Standard cluster_secondary Secondary Standard (CRM) cluster_lab Laboratory Working Standard si_unit SI Unit (kilogram) primary_std Primary Butylparaben Standard (e.g., USP Reference Standard) si_unit->primary_std Realization secondary_crm Certified Reference Material (CRM) (e.g., Sigma-Aldrich, LGC) primary_std->secondary_crm Traceability via Calibration working_std In-house Working Standard secondary_crm->working_std Calibration hplc Analytical Measurement working_std->hplc Used for Routine Analysis

References

A Comparative Guide to the Ionization Efficiency of Paraben Esters in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ionization efficiency of different paraben esters, a class of preservatives commonly used in pharmaceuticals and cosmetics. Understanding the ionization efficiency of these compounds is critical for developing sensitive and accurate analytical methods for their detection and quantification. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides visual representations of the experimental workflow.

Comparison of Ionization Efficiency

The available data indicates that longer-chain parabens, such as propylparaben and butylparaben, tend to exhibit higher sensitivity (and thus, likely higher ionization efficiency) in negative ion mode ESI-MS compared to their shorter-chain counterparts, methylparaben and ethylparaben. This trend may be attributed to the increased hydrophobicity and surface activity of the longer alkyl chains, which facilitates the transfer of the analyte from the liquid phase to the gas phase during the electrospray process.

Paraben EsterChemical StructureLOQ (in fortified hand cream, ng/mL)[1]Notes
Methylparaben p-hydroxybenzoic acid methyl ester< 15Generally exhibits the lowest ionization efficiency in the series.
Ethylparaben p-hydroxybenzoic acid ethyl ester< 15Shows slightly better or comparable efficiency to methylparaben.
Propylparaben p-hydroxybenzoic acid propyl ester< 15 (achieved single-digit LOQs in some cases)Demonstrates higher sensitivity compared to methyl- and ethylparaben.
Butylparaben p-hydroxybenzoic acid butyl ester< 15 (achieved single-digit LOQs in some cases)Often exhibits the highest sensitivity among the common linear parabens.

Note: The LOQ values are from a study using negative mode paper spray ionization mass spectrometry, which is analogous to electrospray ionization.

Experimental Protocols

The following sections detail the typical experimental methodologies employed for the analysis of paraben esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for their separation and sensitive detection.

Sample Preparation for Cosmetic Matrices

A common procedure for extracting parabens from cosmetic creams involves the following steps:

  • Sample Weighing: Accurately weigh approximately 0.1 g of the cosmetic sample.

  • Extraction: Add 4.9 g of methanol (MeOH) to the sample.

  • Sonication: Sonicate the mixture for 20 minutes to ensure complete extraction of the parabens into the solvent.

  • Filtration: For LC-MS/MS analysis, filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of parabens are typically achieved using a reverse-phase LC system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with two mobile phases is typical:

      • Mobile Phase A: 0.1% acetic acid in water.

      • Mobile Phase B: 0.1% acetic acid in methanol.

    • Gradient Program: The proportion of mobile phase B is increased over the course of the analysis to elute the parabens based on their hydrophobicity (longer chain parabens elute later).

    • Flow Rate: A typical flow rate is 400 µL/min.

    • Injection Volume: A small volume, such as 4 µL, is injected.[1]

  • Mass Spectrometry:

    • Ionization Source: A heated electrospray ionization (ESI) source is used.

    • Ionization Mode: Parabens can be analyzed in both positive and negative ion modes. Negative ion mode is often preferred due to the acidic nature of the phenolic hydroxyl group, which readily forms [M-H]⁻ ions.[1]

    • Source Parameters:

      • Spray Voltage: -3.5 kV (for negative mode).

      • Vaporizer Temperature: 250 °C.

      • Ion Transfer Capillary Temperature: 275 °C.

      • Sheath Gas and Auxiliary Gas Pressures: Optimized for stable spray and efficient desolvation (e.g., 45 and 10 arbitrary units, respectively).[1]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each paraben.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of parabens from a cosmetic sample to the final data acquisition by LC-MS/MS.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis weigh Weigh Sample (0.1g) extract Add Methanol (4.9g) weigh->extract sonicate Sonicate (20 min) extract->sonicate filter Filter (0.22 µm PTFE) sonicate->filter lc_separation LC Separation (C18 Column) filter->lc_separation Inject Sample esi_ionization ESI Ionization lc_separation->esi_ionization Elution ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection Ion Transfer data_analysis Data Analysis ms_detection->data_analysis Data Acquisition

Figure 1. Experimental workflow for paraben analysis.

This guide provides a foundational understanding of the comparative ionization efficiencies of common paraben esters and the methodologies used for their analysis. For researchers and professionals in drug development and related fields, this information is crucial for method development, validation, and the accurate assessment of these widely used preservatives.

References

Unraveling Metabolic Fate: A Comparative Guide to Unlabeled vs. 13C-Labeled Butylparaben in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of compounds like butylparaben is critical for assessing their safety and biological impact. This guide provides a comprehensive comparison of the use of unlabeled and 13C-labeled butylparaben in metabolic fate studies, supported by experimental data and detailed protocols.

The core advantage of using isotopically labeled compounds, such as 13C-labeled butylparaben, lies in the ability to distinguish the administered compound and its metabolites from endogenous or environmental sources of the same molecule. This leads to more accurate and sensitive quantification, providing a clearer picture of absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Comparison

Metabolic fate studies utilizing isotopically labeled butylparaben have provided precise quantitative data on its biotransformation. The following tables summarize key findings from studies using deuterium (a stable isotope similar in application to 13C) and 14C-labeled (a radioisotope) butylparaben, which offer insights applicable to 13C-labeling methodologies.

Parameter Unlabeled Butylparaben Studies (General Findings) Labeled Butylparaben Studies (Quantitative Data) Reference
Primary Route of Excretion UrineUrine is the primary route of elimination.[1][1]
Major Metabolites Identified p-hydroxybenzoic acid (PHBA), p-hydroxyhippuric acid (PHHA), glucuronide and sulfate conjugates.[2]In addition to PHBA and PHHA, oxidized metabolites such as 3-hydroxy-n-butylparaben (3OH-n-BuP) have been identified and quantified.[3][2][3]
Bioavailability Difficult to accurately quantify due to background levels.Oral doses are well-absorbed (>83%).[1][1]
Urinary Excretion Profile of n-Butylparaben and its Metabolites After a Single Oral Dose of Deuterium-Labeled n-Butylparaben (10 mg) Percentage of Administered Dose Excreted in Urine Reference
n-Butylparaben (free and conjugated)5.6%[3]
3-hydroxy-n-butylparaben (3OH-n-BuP)~6%[3]
p-hydroxybenzoic acid (PHBA)3.0 - 7.2%[3]
p-hydroxyhippuric acid (PHHA)57.2 - 63.8%[3]
Total Recovery in Urine (first 24h) 80.5 - 85.3% [3]

The Advantage of Isotopic Labeling

Studies with unlabeled butylparaben can identify the major metabolites. However, without isotopic labeling, it is challenging to:

  • Accurately quantify the proportion of each metabolite derived from the administered dose versus pre-existing dietary or environmental sources.

  • Detect and quantify novel or minor metabolites that may be present at low concentrations.

  • Establish a definitive mass balance , accounting for the complete disposition of the administered compound.

13C-labeling, in conjunction with mass spectrometry, allows for the precise tracing and quantification of the administered butylparaben and its metabolic products, overcoming the limitations of studies relying on unlabeled compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic fate studies. Below are representative protocols for key experiments.

Protocol 1: In Vivo Metabolic Fate Study Using Labeled Butylparaben

1. Compound Administration:

  • Test Compound: 13C-labeled butylparaben (specific position of labeling, e.g., on the benzene ring, should be defined).

  • Subjects: Animal models (e.g., Sprague Dawley rats) or human volunteers.[1][3]

  • Dosing: A single oral gavage of a defined dose (e.g., 10 mg) of the labeled compound dissolved in a suitable vehicle (e.g., corn oil).[1][3]

2. Sample Collection:

  • Urine and Feces: Collect separately in metabolic cages over a defined period (e.g., 48-72 hours) post-administration.[1][3]

  • Blood: Collect at multiple time points via cannulation or terminal bleed to determine pharmacokinetic parameters.

  • Tissues: At the end of the study, collect relevant tissues (e.g., liver, kidney, adipose tissue) to assess distribution.

3. Sample Preparation:

  • Urine: For analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required to deconjugate the metabolites.[4] This is followed by solid-phase extraction (SPE) for sample clean-up and concentration.[4]

  • Tissues: Homogenize tissues and perform extraction with an appropriate organic solvent.

4. Analytical Methodology:

  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][5]

  • Detection: Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the 13C-labeled parent compound and its predicted metabolites. The mass shift due to the 13C label allows for unambiguous identification.

Protocol 2: In Vitro Metabolism Study

1. Test System:

  • Hepatocytes (e.g., rat or human) or liver microsomes.[1]

2. Incubation:

  • Incubate the 13C-labeled butylparaben with the test system in a suitable buffer at 37°C.

3. Sample Analysis:

  • At various time points, quench the reaction and analyze the supernatant by LC-MS/MS to identify and quantify the formation of metabolites.

Signaling Pathway and Experimental Workflow Diagrams

Butylparaben Metabolic Pathway

The primary metabolic pathway for butylparaben involves hydrolysis of the ester bond, followed by conjugation reactions. Oxidative metabolism of the alkyl chain also occurs.

Butylparaben_Metabolism Butylparaben Butylparaben Hydrolysis Hydrolysis (Esterases) Butylparaben->Hydrolysis Major Pathway Oxidation Oxidation (Phase I Enzymes) Butylparaben->Oxidation Minor Pathway PHBA p-Hydroxybenzoic Acid (PHBA) Hydrolysis->PHBA Conjugation Conjugation (Phase II Enzymes) PHBA->Conjugation Glycine_Conj Glycine Conjugation PHBA->Glycine_Conj Excretion1 Glucuronide & Sulfate Conjugates Conjugation->Excretion1 Excretion2 Urinary Excretion Excretion1->Excretion2 PHHA p-Hydroxyhippuric Acid (PHHA) Glycine_Conj->PHHA PHHA->Excretion2 Oxidized_Metabolites Oxidized Metabolites (e.g., 3OH-n-BuP) Oxidation->Oxidized_Metabolites Oxidized_Metabolites->Excretion2

Caption: Major metabolic pathways of butylparaben.

Experimental Workflow for a Labeled Butylparaben Study

This workflow outlines the key steps in a typical metabolic fate study using an isotopically labeled compound.

Labeled_Study_Workflow start Start: Administer 13C-Labeled Butylparaben collection Sample Collection (Urine, Feces, Blood, Tissues) start->collection prep Sample Preparation (Hydrolysis, Extraction) collection->prep analysis LC-MS/MS Analysis (Detection of 13C-labeled species) prep->analysis quant Quantification of Parent Compound and Metabolites analysis->quant pk Pharmacokinetic Analysis quant->pk mass_balance Mass Balance Calculation quant->mass_balance end End: Elucidation of Metabolic Fate pk->end mass_balance->end

Caption: Workflow for a metabolic fate study.

Butylparaben's Impact on FXR Signaling

Recent studies have indicated that butylparaben can induce metabolic disorders by disrupting the farnesoid X receptor (FXR) signaling pathway, which is crucial for bile acid homeostasis and lipid metabolism.[6]

Butylparaben_FXR_Signaling Butylparaben Butylparaben Exposure Gut_Microbiota Gut Microbiota Dysbiosis Butylparaben->Gut_Microbiota Bile_Acids Decreased Bile Acid Production Gut_Microbiota->Bile_Acids FXR FXR Signaling (Inhibited) Bile_Acids->FXR Gene_Expression Altered Gene Expression (Lipogenesis, Inflammation) FXR->Gene_Expression Metabolic_Disorders Glycolipid Metabolic Disorders Gene_Expression->Metabolic_Disorders

Caption: Butylparaben's disruption of FXR signaling.

References

Navigating the Matrix: A Comparative Guide to Determining Butylparaben in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds in complex matrices is a perpetual challenge. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) for butylparaben, with a focus on the application of its stable isotope-labeled internal standard, Butylparaben-13C6. The use of such internal standards is a cornerstone of robust analytical chemistry, enabling accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

The determination of low levels of butylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products, is critical for safety and regulatory compliance. Its presence in environmental samples such as wastewater and sludge is also a key indicator of environmental contamination. This guide offers a comparative analysis of various analytical techniques, their associated limits of detection for butylparaben, and the pivotal role of this compound in achieving accurate and reliable results.

Performance Comparison: Limit of Detection for Butylparaben

The selection of an analytical method is often dictated by the required sensitivity. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for butylparaben in various complex matrices using different analytical techniques. The use of a stable isotope-labeled internal standard like this compound is a common practice in these methods to ensure accuracy.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSDomestic Wastewater<10 ng/L-[1]
UPLC-MS/MSHuman Urine-0.5 ng/mL[2]
LC-MS/MSHuman Plasma0.5 ng/mL1 ng/mL[3]
GC-MSBeverage Samples0.46 μg/L-[4]
HPLC-UVEnvironmental Water0.2-0.4 μg/L0.7-1.4 μg/L[5]
GC-MSSeafood (dry weight)-0.2 - 1.0 ng/g[6]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are summaries of key experimental procedures cited in this guide.

Isotope Dilution UPLC-MS/MS for Butylparaben in Human Urine

This method utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and an isotope dilution approach for the quantification of butylparaben in human urine.

  • Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) to isolate and concentrate the parabens.

  • Internal Standard: A known concentration of this compound is added to the sample prior to extraction.

  • Chromatography: The extracted sample is injected into a UPLC system for separation of the analytes.

  • Mass Spectrometry: The separated compounds are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the signal from butylparaben to that of this compound is used for quantification.[2][7]

LC-MS/MS for Butylparaben in Domestic Wastewater

This method is designed for the trace level detection of butylparaben in complex environmental matrices like wastewater.

  • Sample Preparation: Wastewater samples are typically filtered and then undergo solid-phase extraction (SPE) to remove interfering substances and concentrate the target analytes.

  • Internal Standard: this compound is spiked into the sample before the extraction process.

  • LC-MS/MS Analysis: The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is operated in a sensitive mode to achieve low detection limits.[1][8]

Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS for Butylparaben in Beverages

This method offers a rapid and efficient way to extract and analyze butylparaben from liquid samples.

  • Sample Preparation: A mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous beverage sample. This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, allowing for rapid extraction of the analyte.

  • Extraction and Analysis: After centrifugation, the sedimented organic phase is collected and analyzed by gas chromatography-mass spectrometry (GC-MS).[4]

Alternative Analytical Approaches

While isotope dilution mass spectrometry is considered the gold standard for quantification, other techniques are also employed for the analysis of parabens. High-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection offers a more accessible and cost-effective alternative, although it may have higher detection limits and be more susceptible to matrix interferences.[5]

For internal standards, while stable isotope-labeled compounds like this compound are ideal due to their similar chemical and physical properties to the analyte, other structurally similar compounds can also be used. However, these may not compensate for matrix effects as effectively.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps involved in determining the limit of detection for butylparaben using a stable isotope dilution method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_lod LOD Determination sample Complex Matrix (e.g., Wastewater) spike Spike with This compound (Internal Standard) sample->spike extraction Solid-Phase Extraction (SPE) spike->extraction concentrate Elution & Concentration extraction->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant s_n Signal-to-Noise Ratio Calculation quant->s_n lod_calc LOD Determination s_n->lod_calc logical_relationship cluster_factors Factors Influencing LOD cluster_method Analytical Method cluster_is Internal Standard Strategy cluster_result Outcome matrix Matrix Complexity method Choice of Analytical Technique (e.g., LC-MS/MS) matrix->method sample_prep Sample Preparation Efficiency sample_prep->method instrument Instrument Sensitivity instrument->method is Use of Stable Isotope Internal Standard (this compound) method->is lod Achievable Limit of Detection (LOD) is->lod

References

Safety Operating Guide

Proper Disposal of Butylparaben-13C6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe and compliant disposal of Butylparaben-13C6 are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, a compound recognized as a hazardous material requiring specialized handling.

Immediate Safety and Handling Precautions

This compound, often supplied in a methanol solution, is classified as a hazardous substance. Butylparaben is a suspected endocrine disruptor, and methanol is flammable and toxic.[1] Therefore, adherence to strict safety protocols is paramount. Always consult the material safety data sheet (MSDS) for specific handling guidelines.[2] In case of accidental spills, large quantities should be contained using non-combustible absorbent materials like wet sand or earth and collected for disposal.[3] Small spills can be absorbed with a non-combustible material and shoveled into a designated waste container.[3] It is crucial to prevent the entry of this compound into waterways and sewers due to its potential ecological harm.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations.[3] The following steps outline a compliant and safe disposal process:

  • Waste Identification and Classification: this compound and its solutions are to be treated as hazardous chemical waste. This classification is due to the inherent properties of butylparaben and, commonly, the solvent it is dissolved in, such as methanol.

  • Container Management:

    • Use Appropriate Containers: Waste should be collected in a designated, compatible, and leak-proof container.[1] To avoid incompatibility issues, it is often best to use the original container if it is in good condition.[1]

    • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". If in a solution, the solvent (e.g., "Methanol") and its concentration must also be listed.[1]

    • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste, to prevent spills and evaporation.[1]

  • Waste Segregation and Storage:

    • Segregate Incompatible Wastes: Store this compound waste separately from incompatible materials. For instance, as it is often in a flammable methanol solution, it should be kept away from oxidizing agents.

    • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Arrange for Professional Disposal:

    • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal and will have established procedures in place.

    • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[3][4] Your EHS office will coordinate with such a service for the pickup and proper disposal of the waste, which is typically done through incineration or other approved methods.

    • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[4] This can lead to environmental contamination and damage to aquatic life.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅¹³C₆H₁₄O₃[2]
Molecular Weight200.18 g/mol [2][5]
Storage Condition2-8°C[2]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Container Management cluster_2 Step 3: Segregation & Storage cluster_3 Step 4: Professional Disposal A This compound Waste Generated B Identify as Hazardous Waste A->B C Select Compatible, Leak-Proof Container B->C D Label with 'Hazardous Waste' & Contents C->D E Keep Container Securely Closed D->E F Segregate from Incompatible Wastes E->F G Store in Designated Satellite Accumulation Area F->G H Contact Institutional EHS Office G->H I Arrange Pickup by Licensed Disposal Service H->I J Document Waste Transfer I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Butylparaben-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Butylparaben-13C6 in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Risk Assessment and Hazard Identification

Prior to handling this compound, a thorough risk assessment is mandatory. Butylparaben is a suspected endocrine disruptor.[1] The material should be handled by trained personnel familiar with its potential hazards.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May be harmful if swallowed or inhaled.

  • Suspected endocrine disruptor.[1]

A Safety Data Sheet (SDS) for this compound should be readily accessible to all personnel handling the substance.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound.

PPE CategorySpecification
Eye and Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Step-by-Step Handling Procedures

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound powder within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[4][5][6]

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated. Cover the work surface with absorbent, disposable bench paper.

  • Tare Container: Tare a clean, dry, and appropriately sized container with a secure lid on an analytical balance.

  • Transfer Powder: In the fume hood, carefully transfer the desired amount of this compound powder to the tared container using a clean spatula. Avoid creating dust.

  • Close and Re-weigh: Securely close the container and re-weigh it to determine the exact amount of powder transferred.

  • Clean-up: Immediately clean any spills using a damp paper towel and dispose of it as hazardous waste. Decontaminate the spatula and the work surface.

Dissolving the Compound
  • Solvent Addition: In the fume hood, add the desired solvent to the container with the this compound powder.

  • Mixing: Securely cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.

Spill Management and Emergency Procedures

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the area with a suitable solvent.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Storage and Disposal Plan

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

  • The recommended storage temperature is typically 2-8°C.[7]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name (this compound), and the associated hazards.

  • Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Contact your EHS department for specific guidance.[2]

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A 1. Conduct Risk Assessment B 2. Don Appropriate PPE A->B C 3. Prepare Designated Workspace B->C D 4. Weigh Powder in Fume Hood C->D Proceed to Handling E 5. Dissolve in Solvent D->E J Spill or Exposure Occurs D->J F 6. Label Solution E->F E->J G 7. Clean Workspace & Equipment F->G Proceed to Cleanup H 8. Segregate & Label Waste G->H I 9. Store Waste for Disposal H->I K Follow Emergency Procedures J->K L Report Incident K->L

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.